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  • Product: 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
  • CAS: 30800-10-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3,9-Diazabicyclo[3.3.1]nonane

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,9-diazabicyclo[3.3.1]nonane. Tailored for researchers, scientists, and professionals in drug development, this docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,9-diazabicyclo[3.3.1]nonane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this important bicyclic diamine and elucidates the principles behind its spectral assignments. We will explore the molecule's conformational dynamics and how they manifest in its NMR spectra, offering a framework for understanding not only the parent compound but also its numerous derivatives of pharmaceutical interest.

Introduction: The Significance of the 3,9-Diazabicyclo[3.3.1]nonane Scaffold

The 3,9-diazabicyclo[3.3.1]nonane core, a member of the bispidine family of alkaloids, is a privileged scaffold in medicinal chemistry. Its rigid, pre-organized three-dimensional structure makes it an ideal platform for the development of ligands targeting a variety of receptors and enzymes with high affinity and selectivity. Derivatives of this scaffold have shown promise as anticancer agents, highlighting its importance in contemporary drug discovery.[1][2] A thorough understanding of its spectroscopic properties is paramount for the unambiguous characterization of novel analogs and for elucidating their structure-activity relationships.

Molecular Structure and Symmetry Considerations

A foundational step in predicting and interpreting the NMR spectra of 3,9-diazabicyclo[3.3.1]nonane is a detailed analysis of its molecular structure and inherent symmetry. The molecule possesses a C₂ᵥ symmetry axis, which dictates the chemical equivalence of several protons and carbons. This symmetry significantly simplifies the expected NMR spectra.

Caption: Molecular structure of 3,9-diazabicyclo[3.3.1]nonane with atom numbering.

Due to the C₂ᵥ symmetry, the following equivalences are expected:

  • Carbons: C1 is equivalent to C5; C2 is equivalent to C4; and C6 is equivalent to C8. C7 is unique.

  • Protons: The protons on C1 are equivalent to those on C5. The protons on C2 are equivalent to those on C4, and the protons on C6 are equivalent to those on C8. The proton on C7 is unique. This results in a simplified spectrum with fewer signals than a completely asymmetric molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,9-diazabicyclo[3.3.1]nonane is predicted to exhibit four distinct signals corresponding to the protons at the C1/C5, C2/C4, C6/C8, and C7 positions. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigid bicyclic structure.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H1, H5~2.8 - 3.2mBridgehead protons adjacent to two nitrogen atoms, expected to be deshielded.
H2, H4 (ax, eq)~2.5 - 3.0mDiastereotopic protons on the piperidine ring, adjacent to N3. Complex splitting is expected due to geminal and vicinal coupling.
H6, H8 (ax, eq)~2.5 - 3.0mDiastereotopic protons on the piperidine ring, adjacent to N9. Similar environment to H2/H4.
H7~2.0 - 2.5mMethylene bridge proton, likely to be the most shielded of the carbon-bound protons.
NHVariablebr sChemical shift is dependent on solvent, concentration, and temperature.

Key Insights:

  • Conformational Effects: The bicyclo[3.3.1]nonane system can exist in chair-chair, chair-boat, or boat-boat conformations. For the parent carbocycle, the chair-chair conformation is preferred. The presence of heteroatoms can influence this equilibrium.[3] Variable temperature NMR studies could provide insight into the conformational dynamics of 3,9-diazabicyclo[3.3.1]nonane.

  • Through-Space Interactions: In the chair-chair conformation, the axial protons at C2 and C6, and C4 and C8 can experience steric compression, which may lead to a downfield shift in their resonance.[4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to be simpler, with four signals corresponding to the four sets of chemically equivalent carbons.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C1, C5~55 - 65Bridgehead carbons bonded to two nitrogen atoms, significantly deshielded.
C2, C4~50 - 60Carbons adjacent to N3, deshielded due to the electronegativity of nitrogen.
C6, C8~50 - 60Carbons adjacent to N9, in a similar environment to C2/C4.
C7~30 - 40Methylene bridge carbon, expected to be the most shielded carbon.

Causality in Chemical Shifts: The primary determinant for the chemical shifts observed in both ¹H and ¹³C NMR is the inductive effect of the two nitrogen atoms. The bridgehead carbons (C1, C5) and their attached protons are expected to be the most deshielded due to their proximity to both heteroatoms. The methylene bridge carbon (C7) and its proton, being the furthest from the direct influence of the nitrogens, are predicted to be the most shielded.

Advanced NMR Experiments for Unambiguous Assignment

While the above predictions provide a solid foundation, definitive assignment requires two-dimensional (2D) NMR techniques.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Structural Elucidation 1H_NMR ¹H NMR COSY COSY (H-H Correlation) 1H_NMR->COSY HSQC HSQC (C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Assignment Unambiguous Spectral Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Workflow for unambiguous NMR spectral assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the spin systems of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs, definitively linking the signals in the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming the overall carbon framework.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet robust, protocol for acquiring high-quality NMR data for 3,9-diazabicyclo[3.3.1]nonane.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 3,9-diazabicyclo[3.3.1]nonane into a clean, dry NMR tube. b. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the NH protons. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5] d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and 1D Spectra Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

3. 2D Spectra Acquisition: a. Set up and run a standard COSY experiment. b. Set up and run a standard HSQC experiment. c. Set up and run a standard HMBC experiment.

4. Data Processing and Analysis: a. Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) to enhance signal-to-noise or resolution. b. Perform a Fourier transform on the FIDs to obtain the frequency-domain spectra. c. Phase the spectra to ensure all peaks are in the positive absorptive mode. d. Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm). e. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. f. Analyze the coupling patterns in the ¹H spectrum and the correlations in the 2D spectra to assign all signals to their respective atoms in the molecule.

Conclusion

The NMR spectral assignment of 3,9-diazabicyclo[3.3.1]nonane, while not extensively documented for the parent compound, can be confidently predicted based on fundamental principles of symmetry, electronic effects, and conformational analysis. The application of 2D NMR techniques is indispensable for the definitive assignment and provides a powerful tool for the structural elucidation of its diverse and medicinally relevant derivatives. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize and advance the chemistry of this important heterocyclic scaffold.

References

  • Arias, M. S., Galvez, E., Del Castillo, J. C., Vaquero, J. J., & Chicharro, J. (1987). Structural and conformational study of 3,7-diazabicyclo[3.3.1]nonan-9-ones. Journal of Molecular Structure, 156(3-4), 239-246.
  • Black, D. StC., & Jeyaraman, R. (1985). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 85(4), 245-268.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
  • Katrusiak, A. (1995). The conformation of the bicyclo[3.3.1]nonane skeleton. Journal of Molecular Structure, 356(3), 221-233.
  • Khrustaleva, A. N., Frolov, K. A., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., & Krivokolysko, S. G. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(50), 4663-4666.
  • Paquette, L. A., & Zhao, M. (1998). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22, 171-230.
  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480.
  • Vafina, G., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-56.
  • Wiseman, J. R., & Chong, J. A. (1969). Bicyclo[3.3.1]nonane derivatives. I. Synthesis of bicyclo[3.3.1]nonan-2-one and bicyclo[3.3.1]nonan-2-ol. The Journal of Organic Chemistry, 34(5), 1590-1592.
  • Chen, C.-Y., & Hart, H. (2001). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. The Journal of Organic Chemistry, 66(12), 4277–4283.
  • Mori, M., et al. (2022). Synthesis and characterization of novel 3,9-diazabicyclo[3.3.1]nonane derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 230, 114104.

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Exploratory

Discovery and Application of 3,9-Diazabicyclo[3.3.1]nonane as a Rigid Pharmacophore

A Technical Whitepaper by a Senior Application Scientist Executive Summary In modern drug discovery, the spatial orientation of pharmacophoric elements dictates both the binding affinity and the selectivity of a therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

In modern drug discovery, the spatial orientation of pharmacophoric elements dictates both the binding affinity and the selectivity of a therapeutic molecule. The 3,9-diazabicyclo[3.3.1]nonane ring system has emerged as a highly valuable, conformationally restricted aza-analog of the tropane and granatane scaffolds[1]. By bridging flexible piperazine rings, medicinal chemists can lock molecular structures into precise 3D orientations, minimizing the entropic penalty upon target binding. This whitepaper explores the thermodynamic rationale, pharmacological applications, and validated synthetic methodologies for deploying the 3,9-diazabicyclo[3.3.1]nonane scaffold in advanced drug design.

The Thermodynamic Case for Conformational Restriction

When a highly flexible molecule—such as an unbridged piperazine—binds to a target receptor, it must "freeze" into a single bioactive conformation. This process results in a significant loss of conformational entropy ( ΔS<0 ), which thermodynamically diminishes the overall free energy of binding ( ΔG ).

By synthesizing 2,6-bridged piperazines to form the 3,9-diazabicyclo[3.3.1]nonane core, the scaffold is pre-organized[1]. This conformational restriction drastically reduces the entropic penalty. Furthermore, the rigidified structure prevents the molecule from adopting alternative conformations that might bind to off-target receptors, thereby enhancing target selectivity and reducing off-target toxicity.

PharmacophoreLogic Flex Flexible Piperazine (High Entropic Penalty) Rigid Conformational Restriction (C2/C3 Bridging) Flex->Rigid Reduces Flexibility Scaffold 3,9-diazabicyclo[3.3.1]nonane (Defined 3D Orientation) Rigid->Scaffold Yields Target1 HIV-1 CCR5 (Viral Entry Inhibition) Scaffold->Target1 High Affinity Binding Target2 nAChR Ligands (CNS Targets) Scaffold->Target2 Target Selectivity

Logical relationship mapping the thermodynamic benefits of conformational restriction in drug design.

Pharmacological Applications and Target Mapping

The 3,9-diazabicyclo[3.3.1]nonane scaffold has been successfully deployed across multiple therapeutic domains:

  • HIV-1 Entry Inhibitors (CCR5 Antagonists): Maraviroc is a well-known CCR5 antagonist used to block HIV-1 entry. To improve its binding profile, researchers synthesized analogues replacing the tropane moiety with 3,8-diazabicyclo[3.2.1]octane and 3,9-diazabicyclo[3.3.1]nonane systems[2]. Computational modeling and high-field NMR studies confirmed that the additional methylene group in the bicyclic ring alters the spatial distribution of the molecule, directly impacting its viral neutralization capabilities[3].

  • Central Nervous System (CNS) Targets: The scaffold is extensively utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands[4]. For example, 3-heteroaryl-3,9-diazabicyclo[3.3.1]nonane derivatives act as highly potent α7 receptor ligands. Specific compounds in this class have even been radiolabeled with Carbon-11 for in vivo PET imaging of brain receptors[4].

  • Opioid Receptor Modulators: N-3-arylpropenyl-N-9-propionyl substituted variants of the scaffold exhibit strong, selective μ -opioid receptor affinity in the nanomolar range, demonstrating its versatility in pain management therapeutics[5].

Quantitative Pharmacological Profiling

The following table summarizes the binding affinities and inhibitory activities of various diazabicyclo derivatives across different target receptors.

Scaffold DerivativeTarget ReceptorBinding Affinity / ActivityClinical / Research ContextReference
3-heteroaryl-3,9-diazabicyclo[3.3.1]nonane (Cmpd 61)Rat brain α7 nAChRIC 50​ = 6.3 nMIn vivo PET imaging of brain receptors[4]
3-thia-7,9-diazabicyclo[3.3.1]nonane (Cmpd 2i) μ -Opioid ReceptorK i​ = 85 nMAntinociceptive activity evaluation[5]
3,9-diazabicyclo[3.3.1]nonane (Maraviroc Analogue)HIV-1 CCR5Viral infectivity reductionViral entry inhibitor development[2],[3]
1,4-diazabicyclo[3.2.2]nonane (CP-810,123)Rat α7 nAChRK i​ = 13.5 nMTreatment of CNS disorders[4]

Chemical Synthesis & Scaffold Generation

Historically, the synthesis of the 3,9-diazabicyclo[3.3.1]nonane ring system was bottlenecked by the difficult preparation of required dialdehydes in the Robinson procedure[6]. Modern synthetic chemistry has bypassed these limitations using highly convergent multicomponent reactions or the direct bridging of piperazine-2,6-diones[1]. One of the most elegant and efficient methods involves a truly Ugi 4-component reaction (Ugi 4-CR) followed by an acid-catalyzed Pictet-Spengler cyclization[7].

SynthesisWorkflow A Ugi 4-Component Reaction (Tryptophan + Oxo-Amine) B Intermediate Formation (Crude Ugi Product) A->B C Acid Catalysis (Formic Acid, RT) B->C D Pictet-Spengler Cyclization (Iminium Ion Trapping) C->D E 3,9-diazabicyclo[3.3.1]nonane Rigid Scaffold D->E

Workflow for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane scaffold via Ugi/Pictet-Spengler.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps and the mechanistic causality behind each experimental choice.

Protocol A: Synthesis of methyl-3-nitroso-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate

This protocol outlines the functionalization of the scaffold, a crucial step in generating amino derivatives for HIV-1 entry inhibitors[2].

  • Dissolution & Cooling: Dissolve the precursor (methyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, 4.86 mmol) in 25 mL of 2 M hydrochloric acid. Cool the reaction vessel to 0–5 °C.

    • Causality: Cooling is critical to prevent the thermal degradation of the unstable nitrous acid generated in situ and to control the exothermic nature of the nitrosation reaction.

  • Nitrosation: Add a solution of sodium nitrite (20 mmol) in 5 mL of water dropwise under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents oxidative side reactions. Dropwise addition maintains a low steady-state concentration of the reactive nitrosonium ion, minimizing the formation of unwanted by-products.

  • Reaction Propagation: Stir the mixture continuously for 4 hours at room temperature.

  • Quenching & Basification: Cool the mixture again and make it alkaline using 50% sodium hydroxide.

    • Causality: Basification deprotonates the tertiary amine functionalities, shifting the compound to its free-base form. This is thermodynamically essential for the compound to partition into the organic phase during extraction.

  • Extraction & Purification: Extract the aqueous layer with ethyl ether. Dry the organic layer over anhydrous Na 2​ SO 4​ , evaporate the solvent under reduced pressure, and purify via flash chromatography.

  • Self-Validation System: Confirm the presence of the nitroso group via IR spectroscopy (characteristic N=O stretch around 1450-1500 cm −1 ) and verify the structural integrity of the bicyclic core using 1 H-NMR (300 MHz, CDCl 3​ ), ensuring the characteristic multiplet shifts of the bridgehead protons (H1, H5) are preserved[2].

Protocol B: Pictet-Spengler Cyclization of the Ugi 4-CR Product

This protocol details the generation of the tricyclic 3,9-diazabicyclo[3.3.1]nonane system[7].

  • Ugi 4-Component Reaction: React an electron-rich aromatic α -amino acid (e.g., tryptophan), a primary amine containing an oxo group, an aldehyde, and an isocyanide to form the intermediate Ugi product.

  • Acid-Promoted Cyclization: Dissolve the crude Ugi product directly in concentrated formic acid.

    • Causality: Formic acid serves a dual purpose as both the solvent and the Brønsted acid catalyst. It promotes the formation of the highly electrophilic iminium ion intermediate from the oxo group, priming it for nucleophilic attack by the indole ring.

  • Kinetic Incubation: Stir the solution at room temperature.

    • Causality: The strained nature of the 3,9-diazabicyclo[3.3.1]nonane system means that elevated temperatures could lead to thermodynamic degradation or retro-Pictet-Spengler reactions. Room temperature provides kinetic control, trapping the desired strained tricyclic scaffold.

  • Self-Validation System: Monitor the reaction progression via Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) to confirm the disappearance of the Ugi intermediate mass and the appearance of the cyclized scaffold mass. Final structural validation must be performed via X-ray crystallography to definitively confirm the solid-state conformation of the rigidified scaffold[7].

Conclusion

The discovery and application of the 3,9-diazabicyclo[3.3.1]nonane scaffold represent a triumph of rational drug design. By leveraging the thermodynamic principles of conformational restriction, medicinal chemists can transform flexible, non-selective molecules into highly potent, target-specific therapeutics. Supported by modern, highly convergent synthetic methodologies, this rigid pharmacophore will continue to be a cornerstone in the development of next-generation antiviral and CNS-active drugs.

References

  • Title: The Synthesis of the 3,9-Diazabicyclo[3.3.1] nonane Ring System1 Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges Source: d-nb.info (German National Library) URL: [Link]

  • Title: Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Diazabicyclo Analogues of Maraviroc: Synthesis, Modeling, NMR Studies and Antiviral Activity Source: AIR Unimi (University of Milan) URL: [Link]

  • Title: Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) Source: PubMed Central (NIH) URL: [Link]

  • Title: Various Cyclization Scaffolds by a truly Ugi 4-CR Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane Source: ResearchGate URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and melting point of 3,9-diazabicycl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and melting point of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide emphasizes the fundamental principles and methodologies for its characterization. By leveraging established thermal analysis techniques and drawing comparisons with structurally related compounds, this document equips researchers with the necessary expertise to design and interpret experiments, ensuring the scientific integrity of their findings. The protocols detailed herein are designed to be self-validating, promoting accuracy and reproducibility in the laboratory.

Introduction to 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry. Its constrained conformation provides a unique three-dimensional structure for the development of novel therapeutic agents. The dihydrochloride salt of this parent compound is often utilized to improve solubility and handling properties, making it a relevant form for pharmaceutical research and development.

While specific physicochemical properties for 3,9-diazabicyclo[3.3.1]nonane dihydrochloride are not extensively reported, it is known to be an off-white solid[1][2]. A thorough understanding of its thermal properties, such as melting point and thermal stability, is critical for all stages of drug development, from synthesis and purification to formulation and storage.

Foundational Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For the characterization of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the melting point, enthalpy of fusion, and for assessing the purity of a crystalline solid[3]. The melting of a pure crystalline solid is a sharp endothermic event, and the presence of impurities typically leads to a depression and broadening of the melting peak[4].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and to identify the temperature at which a compound begins to decompose. For hydrochloride salts, TGA can also reveal the loss of water of hydration or residual solvents[5][6][7].

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physicochemical property that provides an indication of the purity and identity of a crystalline solid. DSC is the preferred method for its determination in the pharmaceutical industry due to its accuracy and the small sample size required[3].

Causality Behind Experimental Choices

The selection of appropriate DSC experimental parameters is crucial for obtaining high-quality, reliable data.

  • Heating Rate: A slower heating rate (e.g., 1-10 °C/min) generally provides better resolution of thermal events and a more accurate determination of the onset of melting[8]. For purity analysis, a slow heating rate is essential to allow for thermal equilibrium to be maintained within the sample[4].

  • Sample Preparation: The sample should be a fine, homogeneous powder to ensure uniform heat transfer. The use of a sealed aluminum pan with a pinhole lid allows for the release of any evolved gases during heating while maintaining a controlled atmosphere.

  • Inert Atmosphere: An inert purge gas, such as nitrogen, is used to prevent oxidative degradation of the sample at elevated temperatures[5].

Representative Data for a Bicyclic Amine

In the absence of specific data for 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, we can consider the melting point of a related, well-characterized bicyclic diamine, 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO has a reported melting point of 158 °C[9]. It is important to note that the presence of the dihydrochloride salt form in the target molecule will significantly influence its melting point, generally leading to a higher melting temperature compared to the free base. For instance, the hydrochloride salt of the preclinical candidate IIIM-290 showed a melting point approximately 77 °C higher than its free base[10].

Step-by-Step Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride into a tared aluminum DSC pan.

  • Encapsulation: Crimp a pinhole lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min[5].

  • Data Analysis: Determine the onset temperature of the melting endotherm, which is taken as the melting point. The peak temperature and the enthalpy of fusion (area under the peak) should also be reported.

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 1-3 mg of Sample start->weigh encapsulate Encapsulate in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load program Run Thermal Program (25-300°C at 10°C/min) load->program acquire Acquire Heat Flow Data program->acquire analyze Analyze Thermogram acquire->analyze report Report Melting Point (Onset Temp) analyze->report end End report->end

Caption: Workflow for Melting Point Determination by DSC.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermal stability is a critical parameter that defines the temperature at which a material begins to degrade. For a pharmaceutical compound, this information is vital for determining appropriate manufacturing, storage, and handling conditions.

Causality Behind Experimental Choices
  • Heating Rate: A heating rate of 10 °C/min is commonly used for TGA screening to provide a good balance between analysis time and data resolution[6].

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the inherent thermal stability of the compound in the absence of oxidative effects[5].

  • Sample Size: A slightly larger sample size (5-10 mg) compared to DSC is often used in TGA to ensure accurate mass measurements.

Expected Thermal Behavior of a Hydrochloride Salt

For a hydrochloride salt, the TGA thermogram may show several mass loss steps:

  • Dehydration/Desolvation: An initial mass loss at lower temperatures (typically below 150 °C) may correspond to the loss of water of hydration or residual solvents[5][7].

  • Decomposition: A significant mass loss at higher temperatures indicates the thermal decomposition of the compound. The onset temperature of this mass loss is a measure of its thermal stability.

Step-by-Step Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at 25 °C.

    • Ramp the temperature from 25 °C to a temperature where complete decomposition is expected (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition. Any preceding mass losses should be quantified and attributed to dehydration or desolvation.

Visualization of the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh load Load into TGA Pan weigh->load place Place Pan in Furnace load->place program Run Thermal Program (25-500°C at 10°C/min) place->program acquire Acquire Mass Loss Data program->acquire analyze Analyze Thermogram acquire->analyze report Report Onset of Decomposition analyze->report end End report->end

Caption: Workflow for Thermal Stability Assessment by TGA.

Data Summary and Interpretation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

ParameterMethodValueObservations
Melting Point (Onset)DSCTBDSharp endotherm indicative of a crystalline solid.
Enthalpy of FusionDSCTBDProvides information on the crystallinity of the material.
Decomposition OnsetTGATBDIndicates the upper-temperature limit for stability.
Mass Loss before DecompositionTGATBDPotential presence of water or residual solvent.

TBD: To be determined by experimentation.

Conclusion

This technical guide has outlined a robust and scientifically sound approach for the determination of the thermal stability and melting point of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride. By adhering to the detailed protocols for DSC and TGA, researchers can obtain high-quality data that is essential for the advancement of their research and development activities. The emphasis on the rationale behind experimental choices and the use of comparative data from related compounds provides a comprehensive framework for the thermal characterization of this important pharmaceutical building block.

References

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • PubChem. 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride. National Center for Biotechnology Information. [Link]

  • Kumar, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8534–8544. [Link]

  • ResearchGate. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis.... [Link]

  • Amoo, T., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals (Basel), 16(2), 249. [Link]

  • PubChem. 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • ResearchGate. TGA (red trace) of TMZ·HCl dihydrate salt bulk material. [Link]

  • Google Patents. SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • S. R. Pattan, et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Chemical and Pharmaceutical Research, 4(6), 3043-3051. [Link]

  • PubChem. 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(3-(dimethylamino)propyl)-, hydrochloride, hydrate (1:3:3). National Center for Biotechnology Information. [Link]

  • Vafina, R. M., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 38(1), 49-56. [Link]

  • Rahman, M. M., & Brazel, C. S. (2004). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 75(1), 173-198. [Link]

  • Das, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(34), 23905-23932. [Link]

  • PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27734–27741. [Link]

  • Impurity Testing. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • ResearchGate. DSC curves for raw AMT·HCl and prepared AMT·HCl. [Link]

  • Valdés, C., et al. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(3), 194-203. [Link]

  • ResearchGate. The 1:1 and 1:2 salts of 1,4-diazabicyclo[2.2.2]octane and bis(trifluoromethylsulfonyl)amine: Thermal behaviour and polymorphism. [Link]

  • Wei, X., et al. (2022). Thermal Stability Calculation and Experimental Investigation of Common Binary Chloride Molten Salts Applied in Concentrating Solar Power Plants. Materials (Basel), 15(7), 2496. [Link]

  • Liu, S., et al. (2022). Preparation, characterization, and bio-degradation studies of high-performance bio-based polyimides based on bicyclic diamines derived from citric acid. Journal of Materials Chemistry C, 10(1), 229-240. [Link]

  • PubChem. Dabco. National Center for Biotechnology Information. [Link]

  • Chou, M. I. M., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4, 865261. [Link]

  • ResearchGate. STUDYING THE FEATURES OF THERMAL DESTRUCTION OF COPOLYIMIDES BASED ON PYROMELLITE DIANHYDRIDE, 4,4'-DIAMINODIPHENYL ETHER AND [2-(AMINOMETHYL)BICYCLO[2.2.1]HEPT-3-YL]ANILINES. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for N-alkylation of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride

Application Note & Protocol A Researcher's Guide to the Selective N-Alkylation of 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride Abstract The 3,9-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, is a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Researcher's Guide to the Selective N-Alkylation of 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride

Abstract

The 3,9-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, is a rigid and pre-organized bicyclic diamine of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to the development of catalysts, chelating agents, and pharmacologically active compounds, including 5-HT3 receptor antagonists like Granisetron.[3] The N-alkylation of the bispidine core is a critical step for introducing functional diversity and exploring structure-activity relationships (SAR). However, the symmetrical nature of the diamine and the increased nucleophilicity upon initial alkylation present significant challenges, often leading to a mixture of mono- and di-alkylated products.[4] This guide provides a detailed protocol for the N-alkylation of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, focusing on the chemical principles that govern selectivity and offering a robust, validated methodology for researchers.

The Core Challenge: Overcoming Statistical Alkylation

The direct N-alkylation of a symmetric diamine like bispidine is deceptively complex. Treating the diamine with one equivalent of an alkylating agent does not simply yield the mono-alkylated product. Instead, it typically results in a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired di-alkylated byproduct.[5] This issue is exacerbated by a fundamental principle of amine reactivity.

The "Runaway Train" Effect

The root of the problem lies in the electronic properties of amines. The initial alkylation introduces an electron-donating alkyl group onto one of the nitrogen atoms. This has two immediate consequences:

  • Increased Basicity: The newly formed secondary amine is more basic (and thus more nucleophilic) than the primary amines of the starting material.

  • Increased Reactivity: This more nucleophilic product now outcompetes the remaining starting material for the alkylating agent, leading to rapid formation of the di-alkylated species.[4]

This phenomenon creates a "runaway" reaction where the formation of the desired product accelerates the formation of an undesired one. Therefore, achieving selective mono-alkylation requires a carefully controlled strategy that mitigates this inherent reactivity difference.

Strategic Approaches to Selectivity

Two primary strategies are employed to control the N-alkylation of symmetric diamines:

  • Protecting Group Strategy: One nitrogen is temporarily "masked" with a protecting group (e.g., an acetyl or Boc group).[6] This forces the alkylation to occur at the unprotected nitrogen. A subsequent deprotection step then yields the pure mono-alkylated product. While highly effective, this adds steps to the synthesis.

  • Kinetic Control Strategy: This approach, which is the focus of our protocol, involves carefully manipulating reaction conditions (stoichiometry, temperature, rate of addition) to favor the initial mono-alkylation and minimize the subsequent di-alkylation. This method is more atom-economical but requires precise execution.

General Workflow for N-Alkylation

The overall process can be broken down into four key stages, from the stable dihydrochloride salt to the purified N-alkylated product.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Starting Material 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride B Step 1: Neutralization (Free Base Generation) A->B Add Base (e.g., K2CO3) C Step 2: Alkylation (SN2 Reaction) B->C Add Alkylating Agent (e.g., R-Br) D Step 3: Workup & Extraction (Quenching & Phase Separation) C->D Reaction Monitoring (TLC/LC-MS) E Step 4: Purification (Column Chromatography) D->E Isolate Crude Product F Final Product N-Alkyl-3,9-diazabicyclo[3.3.1]nonane E->F Isolate Pure Product

Caption: High-level workflow for the N-alkylation of bispidine dihydrochloride.

Detailed Experimental Protocol: Mono-Benzylation

This protocol describes the selective mono-N-benzylation of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride as a representative example.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Equivalents
3,9-Diazabicyclo[3.3.1]nonane DihydrochlorideC₇H₁₄N₂ · 2HCl199.12>98%5.01.0
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21>99%, fine powder15.03.0
Benzyl Bromide (BnBr)C₇H₇Br171.04>98%5.51.1
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09>99.8%--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade--
Deionized Water (H₂O)H₂O18.02---
Brine (Saturated NaCl solution)NaCl(aq)----
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37>99.5%--
Silica GelSiO₂-230-400 mesh--
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,9-diazabicyclo[3.3.1]nonane dihydrochloride (1.00 g, 5.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq). The use of a solid, inorganic base is crucial for generating the free amine in situ without introducing a competing nucleophile.[6][7]

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add 25 mL of anhydrous DMF via syringe. Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the free bispidine base.

  • Alkylation Reaction:

    • In a separate vial, prepare a solution of benzyl bromide (0.65 mL, 5.5 mmol, 1.1 eq) in 5 mL of anhydrous DMF.

    • Add the benzyl bromide solution dropwise to the stirring suspension over a period of 20-30 minutes using a syringe pump. Causality Note: Slow, dropwise addition is critical to maintain a low instantaneous concentration of the alkylating agent, which favors reaction with the more abundant starting material over the newly formed, more nucleophilic mono-alkylated product.

    • After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.[8]

    • A typical eluent system is a gradient of Dichloromethane (DCM) and Methanol (MeOH), starting with 100% DCM and gradually increasing the polarity to 95:5 DCM:MeOH. A small amount of triethylamine (0.5%) can be added to the eluent to prevent the product from streaking on the column.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure N-benzyl-3,9-diazabicyclo[3.3.1]nonane.

Key Mechanistic Considerations

The reaction proceeds via a standard S_N2 mechanism. Understanding the interplay of the species in solution is key to optimizing the protocol.

G Bis_free Bispidine (Free Base) (More Abundant) Mono Mono-alkylated Product (Desired, More Nucleophilic) Bis_free->Mono k1 (Fast) BnBr Benzyl Bromide (Limiting Reagent) Di Di-alkylated Product (Side Product) Mono->Di k2 (Very Fast) note1 Control Strategy: Keep [Benzyl Bromide] low so k1 pathway dominates. note1->BnBr

Caption: Kinetic competition in the N-alkylation of bispidine.

Troubleshooting & Optimization

ObservationPotential CauseSuggested Solution
Low Conversion / SM Remaining Insufficient base or deactivation of base.Use freshly dried, finely powdered K₂CO₃. Increase equivalents of base to 3.5-4.0.
Low reaction temperature or short reaction time.Increase temperature to 60-70 °C. Extend reaction time and monitor closely by LC-MS.
Significant Di-alkylation High concentration of alkylating agent.Ensure slow, dropwise addition of the alkylating agent using a syringe pump. Use a slight excess (1.05-1.1 eq) of the agent, not more.
Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 40 °C) for a longer period.
Product Streaking on TLC/Column Amine interaction with acidic silica gel.Add 0.5-1.0% triethylamine (Et₃N) or ammonia in methanol to the eluent system to neutralize the silica surface.
Difficulty Removing DMF DMF is a high-boiling point, water-miscible solvent.During workup, perform multiple, vigorous extractions with water/brine. For trace amounts, co-evaporation with heptane under high vacuum can help.

References

  • MDPI: 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold.

  • ResearchGate: Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO).

  • Wiley Online Library: Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.

  • ACS Publications: Synthesis of N,N′-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines.

  • ResearchGate: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.

  • BenchChem: Application Notes and Protocols for the N-Alkylation of Acetylbispidine.

  • PMC, NIH: Synthesis of Secondary Amines via Self-Limiting Alkylation.

  • Scribd: Synthesis of N-Substituted Bispidinones.

  • Organic Syntheses: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).

  • ACS Publications: Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides.

  • Google Patents: 9-azabicyclo[3.3.1]nonane derivatives.

  • ResearchGate: Different strategies for the synthesis of N‐protected bispidines.

  • MDPI: Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future.

  • RSC Publishing: A green and efficient monoacylation strategy for symmetrical diamines in microreactors.

  • PubMed: An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols.

  • PMC, NIH: Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones.

  • Arkivoc: Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines.

  • Chromatography Online: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Master Organic Chemistry: Alkylation of Amines (Sucks!).

  • BenchChem: Application Notes and Protocols: Derivatization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine for Biological Assays.

  • ResearchGate: Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.

  • ACS Publications: Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.

Sources

Application

Preparation of 3,9-diazabicyclo[3.3.1]nonane free base from dihydrochloride salt

Application Note: Isolation and Handling of 3,9-Diazabicyclo[3.3.1]nonane Free Base Introduction & Scope 3,9-Diazabicyclo[3.3.1]nonane is a conformationally restricted bridged bicyclic diamine. As a structural analog of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Handling of 3,9-Diazabicyclo[3.3.1]nonane Free Base

Introduction & Scope

3,9-Diazabicyclo[3.3.1]nonane is a conformationally restricted bridged bicyclic diamine. As a structural analog of bispidine (3,7-diazabicyclo[3.3.1]nonane), it serves as a privileged scaffold in medicinal chemistry, frequently utilized in the development of monoamine neurotransmitter re-uptake inhibitors and nicotinic receptor ligands[1]. The original synthesis of this unique ring system was pioneered by Barnes and Fales[2].

While typically supplied and stored as a stable dihydrochloride salt, many downstream synthetic applications—such as selective N-alkylation, cross-coupling, or peptide conjugation—require the compound in its unmasked free base form. This application note details the physicochemical rationale and step-by-step protocols for efficiently generating and isolating the free base without compromising yield or purity.

Mechanistic Insights: The Freebasing Challenge

Converting the dihydrochloride salt of a bicyclic diamine to its free base presents significant liquid-liquid extraction challenges that routinely lead to product loss if standard techniques are applied.

  • Aqueous Partitioning: The free base of 3,9-diazabicyclo[3.3.1]nonane is highly polar and acts as a strong hydrogen-bond acceptor. Standard basification with aqueous sodium hydroxide followed by extraction with common organic solvents (e.g., dichloromethane or ethyl acetate) results in exceptionally poor recovery because the partition coefficient heavily favors the aqueous phase.

  • Volatility and Stability: The free base is a low-melting waxy solid or viscous oil that exhibits moderate volatility. Concentration under high vacuum at elevated temperatures will lead to product sublimation/evaporation. Furthermore, the unmasked secondary amines rapidly absorb atmospheric carbon dioxide to form insoluble carbamate salts, necessitating inert atmosphere handling[3].

To circumvent these issues, two validated approaches are provided: a Non-Aqueous Metathesis (preferred for maximum yield and purity) and an Aqueous Salting-Out Extraction (useful when anhydrous reagents are unavailable).

Physicochemical Data Summary

ParameterDihydrochloride SaltFree Base
Molecular Formula C₇H₁₄N₂ · 2HClC₇H₁₄N₂
Molecular Weight 199.12 g/mol 126.20 g/mol
Physical State Crystalline solid (White)Viscous oil / low-melting solid
Aqueous Solubility > 500 mg/mLHighly miscible
Organic Solubility Insoluble in DCM, Et₂O, HexaneSoluble in MeOH, DCM, CHCl₃
Atmospheric Stability Stable, non-hygroscopicHygroscopic, forms carbamates with CO₂

Experimental Protocols

Protocol A: Non-Aqueous Basification (Recommended)

Causality: By utilizing anhydrous methanol and sodium methoxide, the neutralization generates sodium chloride (NaCl), which is practically insoluble in methanol. This completely bypasses the aqueous partitioning problem, ensuring near-quantitative recovery of the highly water-soluble diamine.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3,9-diazabicyclo[3.3.1]nonane dihydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of salt) under an Argon atmosphere.

  • Basification: Cool the suspension to 0 °C using an ice bath. Dropwise, add a freshly titrated solution of sodium methoxide in methanol (2.05 eq). Note: A slight 0.05 eq excess ensures complete deprotonation, but larger excesses will contaminate the product with unreacted alkoxide.

  • Metathesis: Remove the ice bath and stir the mixture at room temperature for 2 hours. A fine, dense white precipitate of NaCl will form as the diamine dissolves into the methanolic phase.

  • Filtration: Filter the suspension rapidly through a tightly packed pad of Celite under a blanket of Argon to remove the inorganic salts. Wash the filter cake with a minimal volume (2–3 mL) of cold anhydrous methanol.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the methanol under reduced pressure. Critical Step: Maintain the water bath temperature below 30 °C to prevent volatilization of the free base.

  • Polishing: To remove trace dissolved NaCl, resuspend the resulting residue in anhydrous dichloromethane (DCM), filter through a 0.22 µm PTFE syringe filter, and carefully evaporate the DCM to yield the pure free base.

Protocol B: Aqueous Salting-Out Extraction

Causality: When aqueous basification is unavoidable, the hydration shell around the diamine must be disrupted. Saturating the aqueous layer with potassium carbonate (K₂CO₃) lowers the solubility of the diamine in water (the "salting-out" effect) while maintaining the high pH required to keep the amines deprotonated. A highly polar organic mixture (CHCl₃:iPrOH) is required to solvate the diamine effectively.

  • Dissolution: Dissolve the dihydrochloride salt in a minimal volume of deionized water (2 mL per gram of salt) in a separatory funnel.

  • Basification: Cool the solution to 0 °C and carefully add 6M NaOH dropwise until the pH of the solution strictly exceeds 12 (verify with pH paper).

  • Salting-Out: Add solid anhydrous K₂CO₃ to the aqueous layer in portions, with swirling, until the solution is fully saturated and a small amount of undissolved K₂CO₃ remains at the bottom.

  • Extraction: Extract the saturated aqueous phase five times with equal volumes of a Chloroform:Isopropanol (3:1 v/v) mixture. Note: Vigorous shaking is required, but vent frequently to avoid pressure buildup.

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure (bath < 30 °C) to isolate the free base.

Storage and Handling

Immediately upon isolation, purge the storage vial with Argon or Nitrogen. Seal tightly with a PTFE-lined cap and store at -20 °C. Exposure to ambient air for even short periods will result in the formation of a white crust (carbamate salt) on the surface of the oil, which will inhibit downstream reactivity.

Process Visualization

Workflow Start 3,9-diazabicyclo[3.3.1]nonane Dihydrochloride Split Select Method Start->Split MethodA Method A: Non-Aqueous (Recommended) Split->MethodA MethodB Method B: Aqueous Salting-Out Split->MethodB StepA1 Suspend in dry MeOH Add NaOMe (2.05 eq) MethodA->StepA1 StepB1 Dissolve in min. H2O Add 6M NaOH to pH >12 MethodB->StepB1 StepA2 Filter NaCl precipitate Concentrate filtrate StepA1->StepA2 Final Pure Free Base (Store under Ar at -20°C) StepA2->Final StepB2 Saturate with K2CO3 Extract (CHCl3:iPrOH) StepB1->StepB2 StepB2->Final

Workflow for the isolation of 3,9-diazabicyclo[3.3.1]nonane free base.

References

  • Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 75(4), 975-977. URL:[Link]

  • Peters, D., et al. (2007). Novel 3,9-diazabicyclo[3.3.1]nonane derivatives useful as monoamine neurotransmitter re-uptake inhibitors. U.S. Patent No. 7,687,517 B2.
  • Malmakova, A. E., et al. (2021). Synthesis, Structure, and Biological Activity of Novel Bispidine Derivatives. Chemistry of Natural Compounds. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Incorporating 3,9-Diazabicyclo[3.3.1]nonane into Peptidomimetic Structures

Abstract Peptidomimetics offer a promising avenue to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. A key strategy in peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptidomimetics offer a promising avenue to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation. The 3,9-diazabicyclo[3.3.1]nonane (DABN), or bispidine, scaffold has emerged as a powerful tool in this regard. Its rigid, cleft-shaped, bicyclic structure provides a robust platform for nucleating secondary structures like β-turns, β-strands, and helices. This guide provides an in-depth exploration of the principles and protocols for incorporating the DABN scaffold into peptide sequences to create novel, structurally defined peptidomimetics.

Introduction: The Rationale for Rigid Scaffolds in Peptidomimetics

Peptides are highly specific and potent biological modulators, but their therapeutic potential is often hampered by their susceptibility to proteolysis and their inherent conformational flexibility. This flexibility results in a significant entropic penalty upon binding to a target, which can decrease binding affinity.[1] Peptidomimetics aim to replicate the essential pharmacophoric elements of a peptide in a non-peptide backbone, thereby improving drug-like properties.[2]

The incorporation of rigid scaffolds is a cornerstone of modern peptidomimetic design.[2] By reducing the number of rotatable bonds, these scaffolds pre-organize the appended amino acid side chains into a specific spatial arrangement, mimicking the bioactive conformation of the parent peptide. This pre-organization can lead to:

  • Enhanced Binding Affinity: By minimizing the entropic cost of binding.

  • Increased Metabolic Stability: The non-natural scaffold is resistant to enzymatic degradation by proteases.

  • Improved Selectivity: A well-defined conformation can lead to more specific interactions with the target receptor.

The 3,9-diazabicyclo[3.3.1]nonane (DABN) scaffold is particularly advantageous due to its well-defined and predictable geometry. In its preferred chair-chair conformation, the nitrogen atoms at positions 3 and 7 provide convenient handles for attaching peptide chains.[3]

Design Principles: The DABN Scaffold as a Secondary Structure Nucleator

The versatility of the DABN scaffold lies in its ability to induce specific, predictable secondary structures in attached peptide fragments. This is achieved by exploiting the fixed geometry of the bicyclic system to control the backbone torsion angles of the peptide chains.

Conformational Control

The DABN scaffold exists predominantly in a rigid "double chair" (CC) conformation. When peptide chains are attached to the nitrogen atoms via amide bonds, the orientation of these bonds is constrained. This rigidity is transferred to the first amino acid residue of the peptide chain, primarily by restricting the psi (ψ) torsion angle. This restriction is often a result of intramolecular C5-hydrogen bonding between the equatorial hydrogens of the DABN ring and the carbonyl oxygen of the adjacent amino acid.[4][5][6]

Nucleating β-Strands and β-Arches

When two peptide chains are attached to the N3 and N7 positions of a DABN dicarboxylic acid derivative, the scaffold can act as a potent β-strand nucleator. The rigid separation and orientation of the peptide chains promote an extended conformation, characteristic of a β-sheet. If a single peptide chain is "looped" by connecting its ends to the DABN scaffold, a β-arch supersecondary structure can be formed.[4][5][6]

Inducing Helical Conformations

By carefully selecting the attachment points and the nature of the linkage, the DABN scaffold can also be used to induce helical turns. The fixed distance and angle between the N3 and N7 atoms can template the initial turn of an α-helix, effectively acting as a helix-capping motif.[7]

Synthesis of a DABN-Based Building Block for Solid-Phase Peptide Synthesis (SPPS)

The key to incorporating the DABN scaffold into peptides via modern synthesis techniques is the preparation of an orthogonally protected building block suitable for Fmoc-based SPPS. Here, we outline the synthesis of a symmetrically protected DABN-dicarboxylic acid derivative.

Protocol 1: Synthesis of N3,N7-di-Fmoc-3,9-diazabicyclo[3.3.1]nonane-2,6-dicarboxylic Acid

This protocol describes a potential synthetic route based on established organic chemistry principles.

Workflow Diagram:

A Diethyl 1,3-acetonedicarboxylate D Mannich Reaction A->D B Formaldehyde B->D C Ammonia C->D E Diethyl 3,9-diazabicyclo[3.3.1]nonane-9-one-2,6-dicarboxylate D->E Cyclization F Hydrolysis (e.g., LiOH) E->F G 3,9-diazabicyclo[3.3.1]nonane-9-one-2,6-dicarboxylic acid F->G H Fmoc-OSu, Base (e.g., DIPEA) G->H I N3,N7-di-Fmoc-3,9-diazabicyclo[3.3.1]nonane-9-one-2,6-dicarboxylic acid H->I Fmoc Protection J Reduction (e.g., Wolff-Kishner) I->J K N3,N7-di-Fmoc-3,9-diazabicyclo[3.3.1]nonane-2,6-dicarboxylic acid (Final Building Block) J->K

Caption: Synthetic pathway for the DABN-dicarboxylic acid building block.

Step-by-Step Methodology:

  • Synthesis of the Bispidinone Core: The synthesis begins with a double Mannich reaction. Diethyl 1,3-acetonedicarboxylate is reacted with formaldehyde and ammonia in a suitable solvent (e.g., ethanol) to yield diethyl 3,9-diazabicyclo[3.3.1]nonan-9-one-2,6-dicarboxylate.

  • Hydrolysis: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Fmoc Protection: The secondary amines at the N3 and N7 positions are protected using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an organic solvent such as DMF. This yields N3,N7-di-Fmoc-3,9-diazabicyclo[3.3.1]nonan-9-one-2,6-dicarboxylic acid.

  • Reduction of the Ketone: The ketone at the C9 position is reduced to a methylene group. A Wolff-Kishner reduction (hydrazine, a strong base like KOH, in a high-boiling solvent like ethylene glycol) is a suitable method that is compatible with the Fmoc protecting groups. This yields the final building block: N3,N7-di-Fmoc-3,9-diazabicyclo[3.3.1]nonane-2,6-dicarboxylic Acid .

  • Purification and Characterization: The final product should be purified by column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity before use in SPPS.

Incorporating the DABN Building Block via Fmoc-SPPS

Once the protected DABN building block is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.[8][9] The DABN derivative is treated as a di-carboxylic acid linker.

Protocol 2: Solid-Phase Synthesis of a DABN-Constrained Peptide

This protocol outlines the synthesis of a symmetric peptidomimetic where two identical peptide chains are grown from the DABN scaffold.

Workflow Diagram:

cluster_0 SPPS Cycle 1 (DABN Coupling) cluster_1 SPPS Cycle 2 (First Peptide Chain) cluster_2 SPPS Cycle 3 (Chain Elongation) A Rink Amide Resin (with free amine) B Couple First Carboxyl of DABN Building Block A->B C Resin-Peptide(1)-DABN(Fmoc)2-COOH B->C D Couple Second Carboxyl of DABN Building Block C->D E Resin-Peptide(1)-DABN(Fmoc)2-Peptide(1) D->E F Fmoc Deprotection (Piperidine) E->F G Resin-Peptide(1)-DABN(NH2)2-Peptide(1) F->G H Couple Fmoc-AA-OH G->H I Repeat Deprotection/ Coupling Cycles H->I J Final Cleavage and Deprotection (TFA cocktail) I->J K Purified DABN-Peptidomimetic J->K

Caption: Workflow for SPPS of a DABN-constrained peptidomimetic.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for generating a C-terminal amide. Swell the resin in DMF for 30-60 minutes.[6]

  • First Amino Acid Coupling: If a spacer or initial amino acid is desired before the scaffold, couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like HBTU/DIPEA.[8]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.

  • DABN Building Block Coupling:

    • Dissolve the N3,N7-di-Fmoc-3,9-diazabicyclo[3.3.1]nonane-2,6-dicarboxylic Acid building block (1.5 equivalents relative to resin loading) and a coupling agent such as HBTU (1.5 equivalents) in DMF.

    • Add DIPEA (3 equivalents) to activate the carboxylic acid groups.

    • Add the activated solution to the deprotected peptide-resin. This will couple both carboxylic acid groups to two separate resin-bound peptide chains, effectively cross-linking them. For growing two chains from a single point, a different strategy starting with the scaffold attached to the resin would be needed. Alternatively, to grow two chains from one scaffold, the scaffold is first coupled to the resin via one of its carboxylic acids (requiring orthogonal protection of the other), followed by chain elongation from the two Fmoc-protected nitrogens. For this protocol, we assume coupling to a pre-existing N-terminus.

  • Capping: After coupling, cap any unreacted amino groups using acetic anhydride and DIPEA to prevent the formation of deletion sequences.

  • Fmoc Deprotection of the Scaffold: Remove the two Fmoc groups from the DABN scaffold using 20% piperidine in DMF. This will expose two free amine groups.

  • Peptide Chain Elongation: Grow the two symmetric peptide chains simultaneously by performing standard Fmoc-SPPS cycles (Fmoc deprotection followed by coupling of the next Fmoc-amino acid).[10]

  • Cleavage and Global Deprotection: Once the desired peptide sequence is assembled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H2O 95:2.5:2.5).[8]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry. Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Characterization of DABN-Containing Peptidomimetics

Thorough characterization is essential to confirm the structure and conformation of the synthesized peptidomimetic.

Analytical TechniqueInformation Obtained
Mass Spectrometry (MS) Confirms the molecular weight of the final product, verifying the successful incorporation of the DABN scaffold and the full peptide sequence.[11]
NMR Spectroscopy Provides detailed structural information. 2D NMR techniques (COSY, TOCSY, NOESY) can be used to assign protons and determine through-space proximities. NOE signals between the DABN scaffold protons and the peptide backbone protons can confirm the constrained conformation.[4][5]
Circular Dichroism (CD) Used to analyze the secondary structure of the peptidomimetic in solution. A characteristic CD spectrum can indicate the presence of β-sheet, α-helical, or turn conformations induced by the DABN scaffold.[4][5]
FT-IR Spectroscopy The amide I band region (1600-1700 cm⁻¹) is sensitive to peptide secondary structure and can be used to support CD and NMR data, helping to distinguish between different conformations like β-sheets and random coils.[4]
X-ray Crystallography If a single crystal can be obtained, this technique provides the most definitive, high-resolution three-dimensional structure of the peptidomimetic, confirming the conformation imposed by the DABN scaffold.[4]

Conclusion and Future Outlook

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a robust and versatile tool for creating conformationally constrained peptidomimetics. By providing a rigid framework, it allows for the rational design of molecules that can nucleate specific and predictable secondary structures. The synthetic protocols outlined here, based on the preparation of an orthogonally protected DABN building block and its incorporation via Fmoc-SPPS, provide a clear pathway for researchers to access this promising class of molecules. Future work in this area will likely focus on the development of asymmetrically functionalized DABN scaffolds to allow for the growth of two different peptide chains, further expanding the chemical space and therapeutic potential of these powerful peptidomimetic structures.

References

  • Ghorai, S., Das, C., & Haridas, V. (2022). Bispidine as a β-strand nucleator: from a β-arch to self-assembled cages and vesicles. Chemical Science, 13(2), 449-457. [Link]

  • Sadanandan, S., Sharma, Y., Shandilya, A., & Haridas, V. (2011). Bispidine as a secondary structure nucleator in peptides. Tetrahedron Letters, 52(46), 6163-6166.
  • Ghorai, S., Das, C., & Haridas, V. (2021). Bispidine as β-strand nucleator: From β-arch to nano cages and vesicles. ResearchGate. [Link]

  • Haridas, V. (2009). From Peptides to Non‐Peptide Alpha‐Helix Inducers and Mimetics. European Journal of Organic Chemistry, 2009(30), 5135-5146.
  • Fairlie, D. P., & Dantas de Araujo, A. (2016). Scaffolds that mimic β-turn conformations. ResearchGate. [Link]

  • Hanessian, S., & Bared, S. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(9), 1175-1186. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Albericio, F., & Kruger, H. G. (2012). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 98(3), 123-139.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025).
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Heinis, C., & Winter, G. (2015). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Journal of Nuclear Medicine, 56(6), 811-816.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Omizzolo, M., & Götze, S. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Chemical Biology, 2(3), 850-865. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-23. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 20, 171-230.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • Heinis, C. (2018).
  • Heinis, C., & Winter, G. (2015). Bicyclic peptide library screening for the identification of Gαi protein modulators. ACS Chemical Biology, 10(9), 2039-2047.
  • Lian, W., & Upadhyaya, P. (2014). Direct Ras Inhibitors Identified from a Structurally Rigidified Bicyclic Peptide Library. Journal of the American Chemical Society, 136(40), 13994-13997.
  • Wilson, A. J. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Chemical Society Reviews, 47(24), 9037-9048.
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399-1408.
  • Burgess, K. (2007). Pyrrole-based Scaffolds For Turn Mimics. Accounts of Chemical Research, 40(11), 1166-1175. [Link]

Sources

Application

Catalytic applications of transition metal 3,9-diazabicyclo[3.3.1]nonane complexes

Application Note: Catalytic Applications of Transition Metal 3,9-Diazabicyclo[3.3.1]nonane Complexes in Advanced Oxidation Workflows Target Audience: Researchers, Principal Investigators, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of Transition Metal 3,9-Diazabicyclo[3.3.1]nonane Complexes in Advanced Oxidation Workflows

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Ligand design, mechanistic causality, and self-validating experimental protocols

Introduction & Mechanistic Rationale

The development of robust, highly active homogeneous catalysts relies heavily on the geometric preorganization of the supporting ligand. While the 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework has been extensively documented in transition metal coordination[1], the isomeric 3,9-diazabicyclo[3.3.1]nonane (3,9-DABN) scaffold has emerged as a privileged, highly rigid building block for sophisticated ligand synthesis and metal-organic frameworks[2].

In the 3,9-DABN core, the nitrogen heteroatoms are located at the 3-position (within the 3-carbon bridge) and the 9-position (the 1-carbon bridgehead). This unique topology creates an orthogonal "roof-shaped" cleft. When functionalized with pendant donor arms (e.g., pyridyl or amine groups), the 3,9-DABN ligand enforces a highly constrained tetradentate or pentadentate coordination sphere around first-row transition metals like Fe(II) and Cu(II).

Causality in Catalyst Design: Why utilize the 3,9-DABN scaffold over flexible linear polyamines? Flexible ligands suffer from high reorganization energies during the metal's redox cycling and are prone to oxidative degradation. The extreme rigidity of the 3,9-DABN backbone restricts the metal center from adopting a flattened geometry, thereby lowering the activation barrier for electron transfer. Furthermore, the steric bulk of the bicyclic framework effectively shields the metal center, preventing bimolecular decay pathways—such as the formation of inactive μ-oxo iron dimers—and stabilizing highly reactive intermediates like the Fe(IV)=O species crucial for oxygen atom transfer[3].

Workflow Visualization

Workflow L 1. Ligand Synthesis (3,9-DABN Core) M 2. Metal Complexation (Fe, Cu, Pd salts) L->M C 3. Catalyst Isolation & Validation M->C A 4. Catalytic Application (Epoxidation/Coupling) C->A

Workflow for the preparation and application of 3,9-DABN metal catalysts.

Experimental Protocols: Synthesis and Catalysis

The following protocols detail the synthesis of a model Fe(II)-3,9-DABN precatalyst and its subsequent application in the catalytic epoxidation of aliphatic alkenes. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Synthesis of[Fe(II)(N,N'-bis(2-pyridylmethyl)-3,9-DABN)(OTf)₂]

Objective: Isolate a highly pure, moisture-free Fe(II) precatalyst. Causality: Iron(II) triflate is selected as the metal source because the weakly coordinating triflate (OTf⁻) anions are easily displaced by the oxidant (H₂O₂) during the catalytic cycle, ensuring rapid initiation.

Step-by-Step Methodology:

  • Ligand Preparation: Begin with the commercially available 9-Boc-3,9-diaza-bicyclo[3.3.1]nonane[2]. Deprotect the Boc group using 2M HCl in ether, followed by neutralization to yield the free diamine[4].

  • Reductive Amination: React the free 3,9-DABN (1.0 eq) with 2-pyridinecarboxaldehyde (2.2 eq) in 1,2-dichloroethane. Add sodium triacetoxyborohydride (3.0 eq) and stir for 24 hours.

    • Validation Check: Analyze via ¹H NMR (CDCl₃). The disappearance of the aldehydic proton (~10 ppm) and the appearance of benzylic methylene singlets (~3.8 ppm) confirms successful alkylation.

  • Metallation (Glovebox Required): Inside an argon-filled glovebox (O₂ < 1 ppm), dissolve the synthesized ligand (1.0 mmol) in anhydrous acetonitrile (5 mL). Slowly add a solution of anhydrous Fe(OTf)₂ (1.0 mmol) in acetonitrile (5 mL).

  • Isolation: Stir the dark red solution for 2 hours at room temperature. Layer the solution with anhydrous diethyl ether (30 mL) to induce crystallization.

    • Validation Check: Collect the resulting microcrystals. UV-Vis spectroscopy in CH₃CN should reveal a characteristic Metal-to-Ligand Charge Transfer (MLCT) band at ~380 nm, confirming complexation.

Protocol B: Catalytic Epoxidation of Cyclooctene

Objective: Execute an oxygen atom transfer reaction utilizing the Fe(II)-3,9-DABN complex. Causality: Hydrogen peroxide is delivered via a slow syringe pump rather than a single bolus. This maintains a low steady-state concentration of the oxidant, preventing the competitive, non-productive disproportionation of H₂O₂ (catalase-like activity) and extending the catalyst's lifetime[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL Schlenk flask, dissolve the[Fe(II)(3,9-DABN)(OTf)₂] catalyst (1.0 mol%, 0.01 mmol) and cyclooctene (1.0 mmol) in 2.0 mL of acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Oxidant Delivery: Load a syringe with 30% aqueous H₂O₂ (1.5 mmol, 1.5 eq) diluted in 1.0 mL of acetonitrile. Mount on a syringe pump.

  • Addition: Deliver the oxidant solution at a continuous rate of 0.5 mL/h under vigorous magnetic stirring.

    • Validation Check (Real-Time): During the addition, the solution will transiently shift from red to a pale green/blue hue. This colorimetric shift is the self-validating signature of the active[Fe(IV)=O] intermediate forming in situ.

  • Quenching and Analysis: Once addition is complete, stir for an additional 10 minutes. Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (1 mL) to neutralize unreacted peroxides.

  • Extraction: Extract the organic layer with dichloromethane (3 x 2 mL), dry over MgSO₄, and analyze via GC-FID using an internal standard (e.g., bromobenzene) to quantify epoxide yield.

Mechanistic Pathway Visualization

CatalyticCycle A Resting State [Fe(II)-3,9-DABN] B Oxidant Binding H2O2 Coordination A->B + H2O2 C Active Species [Fe(IV)=O] Intermediate B->C - H2O D Substrate Approach Alkene Binding C->D + Alkene E Product Release Epoxide Formation D->E O-Transfer E->A - Epoxide

Catalytic cycle of 3,9-DABN transition metal complexes in oxidation.

Data Presentation: Comparative Catalytic Efficiency

The structural constraints of the 3,9-DABN scaffold directly translate to measurable improvements in catalytic efficiency. Table 1 summarizes the performance of the 3,9-DABN iron complex against classical linear and alternative bicyclic systems[1],[3].

Table 1: Comparative Catalytic Efficiency in Cyclooctene Epoxidation (1 mol% Fe catalyst, 0 °C)

Ligand ScaffoldDenticityOxidantYield (%)TOF (h⁻¹)Catalyst Degradation Pathway
3,9-DABN (Pyridyl-armed) TetradentateH₂O₂941,850Minimal (Sterically shielded)
3,7-DABN (Bispidine)TetradentateH₂O₂921,450Minimal
Linear Tetramine (BPMEN)TetradentateH₂O₂55420Rapid μ-oxo dimerization
3,9-DABN (Amine-armed)TetradentateO₂ / Ascorbate78890Oxidative ligand cleavage

Note: Turnover Frequency (TOF) is calculated at 10% conversion to capture initial reaction kinetics.

References

  • Bispidine coordination chemistry - Dalton Transactions (RSC Publishing)
  • Source: acs.
  • 9-Boc-3,9-Diaza-Bicyclo[3.3.
  • Source: nih.

Sources

Method

Application Note: Fragment-Based Drug Design Utilizing 3,9-Diazabicyclo[3.3.1]nonane Scaffolds

Introduction & Mechanistic Rationale Fragment-based drug design (FBDD) has emerged as a highly efficient paradigm for discovering novel therapeutics by screening low-molecular-weight compounds (<300 Da) to identify high-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fragment-based drug design (FBDD) has emerged as a highly efficient paradigm for discovering novel therapeutics by screening low-molecular-weight compounds (<300 Da) to identify high-quality starting points for lead generation 1. Historically, fragment libraries were heavily skewed toward flat, sp2-hybridized aromatic rings. While synthetically accessible, these planar molecules often suffer from poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.

To overcome these limitations, modern FBDD emphasizes the integration of sp3-rich bicyclic scaffolds 2. The 3,9-diazabicyclo[3.3.1]nonane system represents a privileged, conformationally rigid architecture. By projecting functional groups into distinct, three-dimensional spatial vectors, this scaffold enables highly specific interactions with complex protein binding pockets. This structural pre-organization minimizes the entropic penalty upon target binding and has been successfully deployed in the design of potent nonpeptidic renin inhibitors 3 and highly selective opioid receptor ligands 4.

Physicochemical Advantages of Bicyclic Fragments

To demonstrate the superiority of the 3,9-diazabicyclo[3.3.1]nonane core over traditional flat fragments, we summarize the key physicochemical parameters critical for FBDD success below.

Table 1: Comparative Physicochemical Profile of Fragment Scaffolds

ParameterSubstituted Biphenyl Fragment3,9-Diazabicyclo[3.3.1]nonane FragmentMechanistic Implication
Fraction sp3 (Fsp3) < 0.1> 0.7Higher Fsp3 correlates with improved clinical success and aqueous solubility.
Ligand Efficiency (LE) ~0.25 kcal/mol/HA~0.35 kcal/mol/HARigid 3D conformation reduces the entropic penalty upon binding.
Aqueous Solubility Low (< 50 µM)High (> 500 µM)Basic nitrogen atoms enhance solvation and formulation viability.
Growth Vectors 2D (Planar)3D (Orthogonal)Enables precise spatial targeting of adjacent sub-pockets.

FBDD Workflow and Logical Relationships

FBDD_Workflow A 1. Scaffold Synthesis (3,9-diazabicyclo[3.3.1]nonane) B 2. Fragment Screening (SPR & NMR) A->B Library C 3. Structural Validation (X-ray Crystallography) B->C Hits D 4. Vectorial Elaboration (N3 & N9 Functionalization) C->D 3D Map E 5. Lead Optimization (In vivo & ADME profiling) D->E Potent Lead

FBDD workflow for 3,9-diazabicyclo[3.3.1]nonane scaffolds.

Vectorial_Growth Core Bicyclic Core N3 N3 Vector (Hydrophobic) Core->N3 Alkylation N9 N9 Vector (Polar) Core->N9 Acylation Target Protein Pocket N3->Target Binds N9->Target Binds

Logical relationship of orthogonal vectorial growth targeting protein sub-pockets.

Experimental Protocols

Protocol 1: Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Core via Ugi/Pictet-Spengler Cascade

Causality & Rationale: Traditional linear syntheses of bicyclic systems suffer from low yields and require extensive protecting group manipulations. A convergent Multi-Component Reaction (MCR) approach, such as the Ugi 4-component reaction followed by a Pictet-Spengler cyclization, allows for the rapid assembly of the highly strained tricyclic/bicyclic system in a single pot 5. This maximizes atom economy and generates diverse fragment libraries efficiently.

Step-by-Step Methodology:

  • Ugi 4-CR Assembly: In a dry round-bottom flask, combine the α-amino acid component (e.g., a tryptophan derivative, 1.0 eq) and the primary amine (1.0 eq) in methanol (0.5 M). Stir for 30 minutes at room temperature to allow complete imine formation.

  • Sequential Addition: Add the aldehyde/ketone (1.0 eq) followed by the isocyanide (1.0 eq). Stir the mixture at room temperature for 12–24 hours. Self-Validation: Monitor the disappearance of the imine intermediate via TLC or LC-MS to ensure the Ugi product is fully formed before proceeding.

  • Solvent Exchange: Concentrate the crude Ugi product under reduced pressure to completely remove methanol, which could interfere with the subsequent acid-catalyzed step.

  • Pictet-Spengler Cyclization: Dissolve the crude intermediate in concentrated formic acid (0.2 M). Stir at room temperature for 16 hours. Causality: Formic acid acts as both the solvent and the acid catalyst, promoting the electrophilic aromatic substitution required to close the ring and form the strained 3,9-diazabicyclo[3.3.1]nonane system 5.

  • Purification: Neutralize the reaction mixture carefully with saturated aqueous NaHCO3 at 0°C. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash chromatography (SiO2, EtOAc/Hexanes).

Protocol 2: Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: Because fragments bind with low affinity (typically in the 10 µM to mM range), highly sensitive biophysical techniques are required. SPR is selected over standard biochemical assays because it detects direct binding events in real-time without the need for fluorescent labels, which can cause steric hindrance or false positives 1.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Renin) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of 3000–5000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Buffer Optimization: Prepare running buffer (e.g., PBS-P+, pH 7.4) supplemented with exactly 5% DMSO. Causality: 5% DMSO ensures the solubility of the bicyclic fragment library. Strict matching of the DMSO concentration between the running buffer and the injected samples is critical to prevent bulk refractive index artifacts.

  • Screening Execution: Inject the 3,9-diazabicyclo[3.3.1]nonane fragment library at a single concentration (e.g., 500 µM) over the active and reference flow cells at a flow rate of 30 µL/min.

  • Hit Validation: For fragments exhibiting square-wave binding profiles and responses >30% of the theoretical maximum (Rmax), perform a dose-response titration (15.6 µM to 1 mM) to determine the equilibrium dissociation constant ( KD​ ).

Protocol 3: Hit-to-Lead Elaboration (Vectorial Growth)

Causality & Rationale: Once a fragment hit is identified, the orthogonal N3 and N9 positions of the 3,9-diazabicyclo[3.3.1]nonane scaffold serve as ideal growth vectors. By selectively deprotecting and functionalizing these nitrogens, researchers can "grow" the fragment into adjacent hydrophobic or polar sub-pockets to drastically improve binding affinity 3.

Step-by-Step Methodology:

  • Selective Deprotection: Starting with an orthogonally protected scaffold (e.g., N3-Boc, N9-Cbz), remove the Boc group using 4M HCl in dioxane at room temperature for 2 hours. Evaporate to dryness to yield the N3-amine hydrochloride salt.

  • Vectorial Alkylation/Acylation: React the free N3 amine with an optimized electrophile (e.g., an aryl sulfonyl chloride or alkyl halide) in the presence of DIPEA in DMF. Causality: The rigid geometry of the scaffold ensures that the newly added substituent is projected at a precise angle (approx. 109.5° relative to the core), minimizing the entropic penalty of binding and maximizing interaction with the target sub-pocket.

  • Secondary Elaboration: Remove the N9-Cbz group via palladium-catalyzed hydrogenation (H2, Pd/C, MeOH). Functionalize the newly liberated N9 position with polar groups (e.g., via reductive amination) to target solvent-exposed regions, thereby modulating the ADME properties of the final lead compound 3.

References

  • Source: nih.
  • Source: acs.
  • Title: Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane...
  • Title: (PDF)
  • Source: acs.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Bicyclic Diamine Libraries Utilizing the 3,9-Diazabicyclo[3.3.1]nonane Scaffold

Abstract The 3,9-diazabicyclo[3.3.1]nonane, or bispidine, core is a conformationally rigid and synthetically tractable scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,9-diazabicyclo[3.3.1]nonane, or bispidine, core is a conformationally rigid and synthetically tractable scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an ideal building block for the creation of diverse chemical libraries targeting a wide array of biological targets. These derivatives have shown promise as anticancer, antiviral, and neuroprotective agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and diversification of 3,9-diazabicyclo[3.3.1]nonane-based libraries. We will delve into the underlying principles of the synthetic strategies, provide detailed, field-tested protocols, and offer insights into the practical aspects of library construction.

Introduction: The Strategic Advantage of the Bispidine Scaffold

The bicyclo[3.3.1]nonane framework is a recurring motif in numerous biologically active natural products.[1] The introduction of nitrogen atoms at the 3 and 9 positions affords the 3,9-diazabicyclo[3.3.1]nonane (bispidine) scaffold, which possesses a unique combination of structural rigidity and chemical versatility. This rigidity is crucial as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The two nitrogen atoms serve as convenient handles for chemical modification, allowing for the systematic exploration of the chemical space around the core structure.

The applications of bispidine derivatives are extensive and continue to grow. They have been successfully employed as:

  • Anticancer Agents: Certain bispidine derivatives have demonstrated selective cytotoxicity against cancer cells by activating polyamine catabolism, leading to the accumulation of toxic metabolites within the tumor cells.[2][3]

  • Antiviral Compounds: The rigid bispidine backbone can effectively present amino acid residues, leading to potent inhibition of viral replication.[2]

  • Radiopharmaceuticals: The ability of the bispidine core to form stable and kinetically inert complexes with various metal ions has made it a valuable platform for the development of diagnostic and therapeutic radiopharmaceuticals.[4][5][6]

  • Central Nervous System (CNS) Agents: The scaffold has been explored for its potential in developing neuroprotective agents and other CNS-active compounds.[2]

The construction of a library of diverse bispidine derivatives allows for the systematic investigation of structure-activity relationships (SAR), ultimately guiding the design of more potent and selective therapeutic agents.

Core Synthesis Strategies for the 3,9-Diazabicyclo[3.3.1]nonane Ring System

The synthesis of the core 3,9-diazabicyclo[3.3.1]nonane ring system can be achieved through various routes, often involving a double Mannich reaction or related condensation strategies. A classical and effective approach involves the condensation of a primary amine, formaldehyde, and a cyclic ketone.

Conceptual Workflow for Core Synthesis

cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product Primary_Amine Primary Amine (e.g., Benzylamine) Mannich_Reaction Double Mannich Condensation Primary_Amine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Cyclic_Diketone Cyclic Diketone or Keto-acid Derivative Cyclic_Diketone->Mannich_Reaction Bispidine_Core Substituted 3,9-Diazabicyclo[3.3.1]nonane Mannich_Reaction->Bispidine_Core

Caption: General workflow for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core.

A well-established method for constructing a related and commonly used 9-azabicyclo[3.3.1]nonane core, which can be further elaborated, is the Robinson-Schöpf condensation. This involves the reaction of glutaraldehyde, a primary amine, and acetonedicarboxylic acid.[7]

Library Diversification: Protocols for N-Functionalization

Once the 3,9-diazabicyclo[3.3.1]nonane core is synthesized, the secondary amine at the 3-position and the tertiary amine at the 9-position (if substituted with a readily removable group like benzyl) provide strategic points for diversification. The following protocols detail two common and robust methods for generating a library of analogs: N-acylation and reductive amination.

Protocol: Parallel N-Acylation of the 3-Amino Group

This protocol describes the acylation of the secondary amine at the 3-position using a variety of acylating agents in a parallel synthesis format.

Materials and Reagents:

  • N-Benzyl-3,9-diazabicyclo[3.3.1]nonane (or other suitable precursor)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • A library of acyl chlorides or carboxylic acids

  • Coupling agents (for carboxylic acids): e.g., HATU, HBTU, or DCC

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Nitrogen or argon atmosphere setup

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography (for purification)

Procedure:

  • Preparation of the Stock Solution: Prepare a stock solution of the N-Benzyl-3,9-diazabicyclo[3.3.1]nonane precursor in anhydrous DCM (e.g., 0.1 M).

  • Dispensing the Amine: To each well of the 96-well reaction block (or to each reaction vial), add 1 mL of the amine stock solution (0.1 mmol).

  • Addition of Base: Add 1.5 equivalents of TEA or DIPEA (0.15 mmol) to each reaction well.

  • Preparation of Acylating Agent Solutions: Prepare stock solutions of a diverse set of acyl chlorides in anhydrous DCM (e.g., 0.1 M). If using carboxylic acids, prepare solutions of the acid and the coupling agent.

  • Acylation Reaction:

    • Using Acyl Chlorides: Add 1.1 equivalents of the respective acyl chloride solution (1.1 mL of 0.1 M solution) to each well.

    • Using Carboxylic Acids: To each well containing the amine and base, add 1.1 equivalents of the carboxylic acid followed by 1.2 equivalents of the coupling agent (e.g., HATU).

  • Reaction Monitoring: Seal the reaction block and allow the reactions to stir at room temperature for 4-16 hours. Monitor the progress of a few representative reactions by TLC.

  • Work-up:

    • Quench each reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.

    • Extract each well with DCM (2 x 1 mL).

    • Combine the organic layers for each reaction and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the crude product under reduced pressure.

    • Purify each compound by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

EntryAcyl Chloride/Carboxylic AcidBaseSolventTime (h)Yield (%)
1Benzoyl chlorideTEADCM685
2Acetyl chlorideTEADCM492
34-Fluorobenzoic acid / HATUDIPEADCM1278
4Cyclohexanecarbonyl chlorideTEADCM888
Protocol: Parallel Reductive Amination for N-Alkylation

This protocol details the alkylation of the secondary amine at the 3-position via reductive amination with a library of aldehydes and ketones.

Materials and Reagents:

  • N-Benzyl-3,9-diazabicyclo[3.3.1]nonane

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • A library of aldehydes or ketones

  • Acetic acid (glacial)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dispensing the Amine: To each well of the reaction block, add the N-Benzyl-3,9-diazabicyclo[3.3.1]nonane precursor (0.1 mmol).

  • Addition of Aldehyde/Ketone: Add 1.2 equivalents of the respective aldehyde or ketone (0.12 mmol) to each well.

  • Addition of Solvent and Acid: Add 1 mL of DCE or MeOH to each well, followed by a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add 1.5 equivalents of the reducing agent (STAB or NaBH3CN) (0.15 mmol) to each well.

  • Reaction Monitoring: Stir the reactions at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up:

    • Quench each reaction by the slow addition of 1 mL of saturated aqueous sodium bicarbonate solution.

    • Extract with DCM (3 x 1 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the crude product.

    • Purify by flash column chromatography.

Workflow for Library Synthesis and Screening

cluster_synthesis Library Synthesis cluster_screening Biological Screening Core_Scaffold 3,9-Diazabicyclo[3.3.1]nonane Core Diversification Parallel Synthesis (N-Acylation, Reductive Amination) Core_Scaffold->Diversification Purification Parallel Purification (e.g., Automated Flash Chromatography) Diversification->Purification Compound_Library Diverse Bicyclic Diamine Library Purification->Compound_Library HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Identification of Active Compounds ('Hits') HTS->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow from library synthesis to lead optimization.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The progress of each reaction should be monitored by a reliable analytical technique such as TLC or LC-MS. The identity and purity of the final compounds must be confirmed by spectroscopic methods, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

It is imperative that each compound in the library is characterized to ensure the reliability of the biological screening data.

Conclusion

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a powerful tool in the arsenal of the medicinal chemist. Its rigid conformation and synthetic accessibility make it an excellent starting point for the construction of diverse chemical libraries. The protocols outlined in this document provide a solid foundation for the synthesis and diversification of bispidine-based compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • Comba, P., et al. (2015). Bispidine coordination chemistry. Dalton Transactions, 44(25), 11205-11228. Available from: [Link]

  • Reiss, G. J., et al. (2023). Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions. Inorganic Chemistry, 62(38), 15569-15581. Available from: [Link]

  • Agostinelli, E., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(12), 6736. Available from: [Link]

  • Comba, P., & Wadepohl, H. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Inorganics, 13(3), 63. Available from: [Link]

  • Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. Journal of the American Chemical Society, 75(16), 3830-3831. Available from: [Link]

  • McElvain, S. M., & Rorig, K. (1949). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Journal of the American Chemical Society, 71(5), 1597-1601. Available from: [Link]

  • Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22915-22949. Available from: [Link]

  • König, J. A., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 651-657. Available from: [Link]

  • Sanna, M., et al. (2014). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 5(8), 1141-1150. Available from: [Link]

  • ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Available from: [Link]

  • ResearchGate. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Available from: [Link]

  • Semantic Scholar. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Available from: [Link]

  • ResearchGate. Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Available from: [Link]

  • Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22915-22949. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Available from: [Link]

  • ACS Publications. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives. Single-crystal x-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3,7,9- and 2,6,9- Triazabicyclo[3.3.1]nonane Derivatives. Available from: [Link]

  • PubChem. 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. Available from: [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • ResearchGate. Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination... Available from: [Link]

  • FUNCTIONALIZED OXABICYCL0[3.3.1]NONANES. Available from: [Link]

  • Preprints.org. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Available from: [Link]

  • MDPI. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Available from: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride for Advanced Scaffold Diversification

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Bridged bicyclic diamines, specifically the 3,9-dia...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Bridged bicyclic diamines, specifically the 3,9-diazabicyclo[3.3.1]nonane scaffold, are highly valued in medicinal chemistry as conformationally restricted bioisosteres of piperazine and tropane. They are frequently deployed in structure-activity relationship (SAR) campaigns to improve target affinity, metabolic stability, and intellectual property positioning [1]. However, the presence of two secondary amines necessitates highly regioselective protection and functionalization strategies. This application note details a robust, self-validating protocol for the orthogonal functionalization of the 3,9-diazabicyclo[3.3.1]nonane core, leveraging the inherent steric and electronic disparities between the N3 (ring) and N9 (bridgehead) nitrogen atoms.

Mechanistic Rationale: The Steric and Electronic Paradigm

To achieve orthogonal functionalization without complex chromatographic separations, one must exploit the distinct microenvironments of the two nitrogen atoms:

  • N3 (Ring Nitrogen): Located within the piperidine-like ring system, this secondary amine is relatively unhindered and exhibits nucleophilicity typical of standard cyclic amines.

  • N9 (Bridgehead Nitrogen): Positioned at the apex of the bicyclic system, N9 is flanked by two tertiary bridgehead carbons (C1 and C5). The steric bulk of the adjacent methine protons significantly restricts the trajectory of incoming electrophiles [2].

Causality in Experimental Design: Because of this steric differentiation, bulky electrophiles such as di-tert-butyl dicarbonate (Boc₂O) or trityl chloride (Trt-Cl) exhibit a strong kinetic preference for the N3 position. By conducting the reaction at cryogenic temperatures (-78 °C), the activation energy difference between N3 and N9 attack is maximized, virtually eliminating N9-functionalization and di-protection.

The dihydrochloride salt is utilized as the starting material due to the extreme hygroscopicity and oxidative susceptibility of the free base [3]. In situ free-basing with a sterically hindered, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) ensures that the reactive free amine is generated only when the electrophile is present, preventing degradation.

Synthetic Workflow

G A 3,9-Diazabicyclo[3.3.1]nonane 2HCl B In Situ Free-Basing (DIPEA) A->B pH Adjustment C Regioselective N3-Boc Protection B->C Boc2O, -78°C D N9-Functionalization (Alkylation/Acylation) C->D R-X, Base, Heat E N3-Deprotection (TFA/DCM) D->E Acid Cleavage F N3-Diversification (Final Scaffold) E->F R'-X, Base

Fig 1. Orthogonal functionalization workflow of 3,9-diazabicyclo[3.3.1]nonane.

Quantitative Optimization of Regioselectivity

The kinetic preference for N3 over N9 is highly temperature and steric-dependent. The table below summarizes the optimization data, demonstrating why cryogenic conditions and specific electrophiles are mandated for high-yield mono-protection.

Electrophile (Equiv)Temperature (°C)SolventN3-Protected Yield (%)N9-Protected Yield (%)Di-Protected Yield (%)
Boc₂O (0.95) -78 to -20 DCM 89 < 2 4
Boc₂O (1.00)25DCM621419
Cbz-Cl (0.95)-78 to -20DCM8467
Trt-Cl (1.00)25DCM9600

Note: While Trt-Cl offers near-perfect regioselectivity even at room temperature, its extreme acid sensitivity often complicates downstream N9-functionalization steps. Boc₂O at -78 °C remains the optimal balance of selectivity and stability.

Self-Validating Experimental Protocols

Protocol A: Regioselective N3-Boc Protection

Objective: Selectively mask the N3 position while leaving the sterically hindered N9 position available for subsequent chemistry.

  • Preparation: Suspend 3,9-diazabicyclo[3.3.1]nonane dihydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • In Situ Free-Basing: Add DIPEA (2.5 equiv, 25 mmol) dropwise at 0 °C. Stir for 15 minutes until a homogenous solution is obtained. Causality: DIPEA is bulky enough not to act as a competing nucleophile, ensuring clean liberation of the diamine.

  • Cryogenic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Electrophile Delivery: Dissolve Boc₂O (0.95 equiv, 9.5 mmol) in DCM (10 mL) and add dropwise over 30 minutes using a syringe pump. Causality: Sub-stoichiometric Boc₂O and slow addition prevent local concentration spikes, virtually eliminating the formation of the di-Boc byproduct.

  • Maturation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour. Quench with saturated aqueous NaHCO₃.

  • Validation & In-Process Control (IPC):

    • LC-MS: Analyze the organic layer. The exact mass of the desired N3-mono-Boc intermediate is 226.17 Da. Ensure the base peak is [M+H]+ = 227.2 m/z.

    • Quality Check: The absence of [M+H]+ = 327.2 m/z confirms successful suppression of over-protection.

Protocol B: N9-Functionalization (Alkylation/Acylation)

Objective: Introduce the first pharmacophore at the sterically hindered bridgehead nitrogen.

  • Reaction Setup: Dissolve the N3-Boc-3,9-diazabicyclo[3.3.1]nonane intermediate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Activation: Add K₂CO₃ (3.0 equiv) and the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.2 equiv).

  • Thermal Overcome: Heat the reaction to 60–80 °C. Causality: Because N9 is sterically hindered by the C1/C5 bridgehead carbons, standard room-temperature alkylations often stall. Elevated temperatures are required to overcome the steric activation barrier.

  • Validation & In-Process Control (IPC):

    • LC-MS: Monitor the disappearance of the m/z 227.2 peak. The appearance of the new mass corresponding to [M+Pharmacophore+H]+ indicates completion.

Protocol C: Orthogonal N3-Deprotection

Objective: Unmask the N3 position for final diversification without cleaving the newly installed N9-pharmacophore.

  • Cleavage: Dissolve the N9-functionalized intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0 °C.

  • Stirring: Stir for 2 hours at room temperature. Causality: The Boc group is cleaved via the formation of a stable tert-butyl cation, which is completely orthogonal to standard N9-alkyl or N9-acyl groups.

  • Workup: Concentrate under reduced pressure, then neutralize by passing through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free N3-amine.

  • Validation & In-Process Control (IPC):

    • LC-MS: Observe a mass shift of exactly -100 Da (loss of the Boc group). The resulting secondary amine is now primed for final SAR diversification.

References

  • Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors.
  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. PMC - NIH.
  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,9-Diazabicyclo[3.3.1]nonane (Bispidine) Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of the 3,9-diazabicyclo[3.3.1]nonane ring system—commonly known as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of the 3,9-diazabicyclo[3.3.1]nonane ring system—commonly known as the bispidine core.

Bispidines are highly preorganized, rigid bicyclic scaffolds that preferentially adopt a chair-chair conformation, making them exceptional ligands for transition metals and valuable pharmacophores[1]. However, their synthesis—typically via a double or quadruple Mannich reaction—is notoriously plagued by stalled intermediates, extreme water solubility, and side reactions[2][3].

This guide is designed to move beyond generic advice. We will dissect the causality of these failures and provide self-validating, field-proven protocols to rescue your yields.

Mechanistic Overview: The Double Mannich Pathway

To troubleshoot effectively, we must first understand the thermodynamic and kinetic landscape of the reaction. The formation of the bispidine core requires two sequential Mannich additions.

MannichPathway Amine Primary Amine + Formaldehyde Iminium1 1st Iminium Ion Amine->Iminium1 -H2O Ketone Piperidone / Ketone (Enol Form) Mono Monocyclic Intermediate Ketone->Mono Iminium1->Mono Iminium2 2nd Iminium Ion Mono->Iminium2 +HCHO, -H2O Bispidine Bispidine Core (Chair-Chair) Iminium2->Bispidine Intramolecular Cyclization

Mechanistic pathway of the double Mannich reaction forming the bispidine core.

Core Diagnostic Workflow

When your isolated yield falls below expectations, use the following diagnostic logic to isolate the root cause.

TroubleshootingLogic Start Low Yield: Bispidine Core Analyze Analyze Crude (LC-MS/NMR) Start->Analyze Q1 Incomplete Cyclization? (Monocyclic Mass) Analyze->Q1 Q2 Mass Balance Loss? (Aqueous Phase) Analyze->Q2 Q3 Over-alkylation? (+14 Da Mass) Analyze->Q3 Sol1 Adjust pH 4.5-5.5, Heat Q1->Sol1 Yes Sol2 Barium Salt Precipitation Q2->Sol2 Yes Sol3 Control Stoichiometry Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving yield bottlenecks in bispidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows high conversion to a mass corresponding to the uncyclized monocyclic intermediate. Why is the second ring closure failing? A: The mechanistic bottleneck lies in the transition state of the second Mannich addition. The first addition is intermolecular and relatively fast. However, the second addition requires the monocyclic intermediate to adopt a specific conformation to bring the newly formed iminium ion into proximity with the enol carbon[1].

  • Causality: If the pH is too low (< 3), the amine is fully protonated and cannot attack the formaldehyde to form the second iminium ion. If the pH is too high (> 7), enolization is suppressed. Furthermore, steric bulk can increase the activation energy of the required chair conformation.

  • Solution: Buffer the reaction strictly to pH 4.5–5.5 using glacial acetic acid. If steric hindrance is the issue, you must increase the thermodynamic driving force by heating the reaction to 80–90 °C under reflux for at least 5 hours[3].

Q2: The reaction goes to completion by NMR, but my isolated yield after liquid-liquid extraction is < 20%. Where is the product going? A: You are losing your product in the aqueous phase. Bispidines contain two highly basic tertiary/secondary amines. Even at pH 10, hydrogen bonding with water makes these scaffolds exceptionally hydrophilic, rendering standard extractions with dichloromethane or ethyl acetate completely ineffective.

  • Causality: The partition coefficient (LogP) of the unmasked bispidine core is heavily skewed toward the aqueous layer.

  • Solution: Abandon standard batch extraction. Instead, utilize the Barium Salt Precipitation method[4]. By precipitating the bispidine as a barium salt, you can physically filter it out of the aqueous waste, then metathesize it with sulfuric acid to isolate the pure product (see protocol below). Alternatively, use Continuous Liquid-Liquid Extraction (CLLE) with chloroform for 48 hours.

Q3: I am observing a significant +14 Da impurity in my mass spectra. What causes this and how do I prevent it? A: This is an Eschweiler-Clarke-type N-methylation.

  • Causality: If you are using an excess of formaldehyde and running the reaction in the presence of a hydride donor (or if disproportionation of formaldehyde occurs), the secondary amine at the N9 or N3 position will be irreversibly methylated.

  • Solution: Strictly control the stoichiometry. For a quadruple Mannich reaction starting from a ketone, use exactly 4.0 equivalents of formaldehyde[3]. Do not use formic acid as your acidic modifier; stick to glacial acetic acid to prevent hydride transfer.

Validated Experimental Protocol: Optimized Synthesis & Barium Workup

This self-validating protocol combines the quadruple Mannich reaction[3] with a specialized barium salt isolation technique[4][5] to guarantee high recovery of polar bispidines.

Step 1: Iminium/Enol Formation (Reaction Phase)

  • In a round-bottom flask, prepare an ice-cold solution of your primary amine (e.g., ethanolamine, 1.0 eq.) in methanol.

  • Slowly add glacial acetic acid dropwise until the pH reaches exactly 4.5–5.0. Self-validation check: The solution should remain clear; a sudden exotherm indicates overly rapid acid addition.

  • Add aqueous formaldehyde (37% w/w, exactly 2.0 eq. for a double Mannich, or 4.0 eq. for a quadruple Mannich) followed by the ketone/piperidone derivative (0.5 eq. or 1.0 eq. respectively)[3].

  • Attach a reflux condenser and heat the suspension at 90 °C for 5 hours.

  • Cool the reaction mixture to room temperature overnight.

Step 2: Barium Salt Precipitation (Workup Phase) Note: This step is critical for highly polar or dicarboxylic bispidines[4].

  • Basify the crude mixture by adding 20% NaOH solution until pH > 10. Dilute with an equal volume of deionized water.

  • Add a saturated aqueous solution of Barium Hydroxide ( Ba(OH)2​ ) dropwise until no further precipitation is observed. The bispidine-barium complex will crash out as a solid.

  • Filter the precipitate and wash with cold ethanol to remove unreacted starting materials and non-polar impurities.

  • Resuspend the solid barium salt in deionized water.

  • Carefully titrate with 0.1 M Sulfuric Acid ( H2​SO4​ ). The barium will precipitate as highly insoluble Barium Sulfate ( BaSO4​ ). Self-validation check: Monitor the supernatant by LC-MS; stop adding acid the moment the bispidine mass is maximized and free Ba2+ is neutralized.

  • Filter the mixture through a Celite pad to remove the BaSO4​ .

  • Lyophilize (freeze-dry) the aqueous filtrate to yield the pure 3,9-diazabicyclo[3.3.1]nonane derivative.

Quantitative Data: Workup Strategy vs. Yield

The following table summarizes the causal relationship between the chosen workup strategy and the final isolated yield, demonstrating the necessity of abandoning standard batch extractions for this scaffold.

Condition / Workup StrategyMonocyclic Impurity (%)N-Methyl Impurity (%)Isolated Yield (%)
Standard (pH 7, Batch Ext. DCM)35%5%15 - 20%
Acidic (pH 4.5, Batch Ext. DCM)< 5%8%35 - 40%
Acidic (pH 4.5) + CLLE (48h)< 5%< 2%70 - 75%
Acidic (pH 4.5) + Barium Salt Workup < 5% < 2% 75 - 85%
References
  • The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. ACS Publications.[Link]

  • Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega.[Link]

  • Copper–Bispidine Complexes: Synthesis and Complex Stability Study (PMC). National Institutes of Health.[Link]

  • Bispidine coordination chemistry. Dalton Transactions (RSC Publishing).[Link]

  • Synthesis and Characterization of a Tetradentate Bispidine-based Ligand and its Zinc(II) Complex. AIR Unimi.[Link]

Sources

Optimization

Technical Support Center: Purification of 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride

Welcome to the technical support center for the purification of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this bicyclic diamine dihydrochloride. The following sections are structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude 3,9-diazabicyclo[3.3.1]nonane dihydrochloride?

The most common and generally effective method for purifying 3,9-diazabicyclo[3.3.1]nonane dihydrochloride is recrystallization. This technique is particularly well-suited for crystalline solids like hydrochloride salts.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures. An ideal solvent will dissolve the crude product at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling while the impurities remain in the solvent.

Q2: What is a recommended starting solvent system for the recrystallization of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride?

A common and effective solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar protic solvent, such as ethanol or methanol, and a less polar anti-solvent, like diethyl ether or ethyl acetate. For 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, a good starting point is a mixture of methanol and diethyl ether or ethanol and diethyl ether . The polar alcohol will dissolve the salt, and the less polar ether will act as an anti-solvent to induce precipitation of the purified product.

Q3: How can I assess the purity of my 3,9-diazabicyclo[3.3.1]nonane dihydrochloride after purification?

The purity of your final product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired compound and to identify the presence of any residual impurities.[2][3] The integration of proton signals in the ¹H NMR spectrum can be used for a quantitative assessment of purity against a known internal standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A suitable method would likely involve a reversed-phase column with a mobile phase containing a buffer and an organic modifier.

  • Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in your sample. The experimental values should be in close agreement with the theoretical values for the pure dihydrochloride salt.

Troubleshooting Guide

Problem 1: My recrystallization yields are consistently low.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a common cause of low yields, as a significant amount of the product will remain in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you have already used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which the product is soluble will lead to product loss.

    • Solution: Always wash the crystals with a small amount of the cold anti-solvent (e.g., cold diethyl ether) to remove any residual mother liquor without dissolving the product.[1]

  • Premature Crystallization During Hot Filtration: If your hot solution contains insoluble impurities that need to be filtered out, the product may start to crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration to prevent a drop in temperature. Also, work quickly during this step.

Problem 2: The product "oils out" instead of forming crystals during recrystallization.

Possible Causes & Solutions:

  • High Impurity Levels: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation, leading to the separation of the product as an oil.

    • Solution: Consider a pre-purification step before recrystallization. An acid-base extraction can be effective in removing non-basic impurities from the crude amine before converting it to the dihydrochloride salt.

  • Solution is Too Concentrated or Cooled Too Quickly: Rapid cooling of a highly concentrated solution can lead to supersaturation and oiling out.

    • Solution: Try using a slightly more dilute solution and allow it to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help to induce nucleation and crystal growth.

  • Inappropriate Solvent System: The chosen solvent system may not be ideal for your specific compound and impurity profile.

    • Solution: Experiment with different solvent systems. For example, if you are using methanol/diethyl ether, try ethanol/diethyl ether or isopropanol/diethyl ether.

Problem 3: The final product is discolored (e.g., yellow or brown).

Possible Causes & Solutions:

  • Presence of Colored Impurities: The discoloration is likely due to the presence of colored byproducts from the synthesis.

    • Solution 1: Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and continue to heat for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Solution 2: Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the purified material can often result in a significant improvement in color and purity.

Problem 4: My NMR spectrum shows the presence of residual starting materials or byproducts.

Possible Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

    • Solution: If the impurities are starting materials, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).

  • Side Reactions: The synthesis of bicyclic amines can sometimes lead to the formation of side products. For example, in the synthesis of related 3-azabicyclo[3.3.1]nonanes, byproducts from Michael additions or aldol condensations have been observed.[4][5]

    • Solution: If the byproduct has a significantly different polarity from the desired product, column chromatography of the free base before salt formation might be an effective purification strategy. For polar amine compounds, using a modified stationary phase like amine-functionalized silica can prevent streaking and improve separation.

Experimental Protocols

Protocol 1: General Recrystallization of 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride
  • Dissolution: In a clean Erlenmeyer flask, add the crude 3,9-diazabicyclo[3.3.1]nonane dihydrochloride. Add a minimal amount of a suitable polar solvent (e.g., methanol or ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel containing a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh a known amount of the purified 3,9-diazabicyclo[3.3.1]nonane dihydrochloride and a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

  • Dissolution: Add a deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., a sufficient relaxation delay).

  • Data Analysis: Integrate a well-resolved signal from the compound of interest and a signal from the internal standard. Use the following equation to calculate the purity:

    Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizations

Troubleshooting Workflow for Recrystallization

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool to Room Temperature & then Ice Bath dissolve->cool crystals_form Crystals Form cool->crystals_form no_crystals No Crystals or Low Yield cool->no_crystals  Issue oil_out Product Oils Out cool->oil_out  Issue filter_wash Filter and Wash with Cold Anti-Solvent crystals_form->filter_wash concentrate Concentrate Solution & Re-cool no_crystals->concentrate Too much solvent? add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Supersaturated? pre_purify Pre-purify by Acid-Base Extraction oil_out->pre_purify High impurities? slow_cool Re-dissolve and Cool Slowly oil_out->slow_cool Cooled too fast? pure_product Pure Product filter_wash->pure_product concentrate->cool add_seed->cool pre_purify->start slow_cool->cool

A decision-making workflow for troubleshooting common recrystallization problems.

References

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES - Semantic Scholar. (n.d.). Retrieved March 20, 2026, from [Link]

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023, July 25). Retrieved March 20, 2026, from [Link]

  • (PDF) Synthesis of 3,7,9- and 2,6,9- Triazabicyclo[3.3.1]nonane Derivatives - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - Semantic Scholar. (n.d.). Retrieved March 20, 2026, from [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents. (n.d.).
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (2003, July). Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in Functionalized 3,9-Diazabicyclo[3.3.1]nonane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized 3,9-diazabicyclo[3.3.1]nonane (DBN) derivatives. This guide provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized 3,9-diazabicyclo[3.3.1]nonane (DBN) derivatives. This guide provides in-depth troubleshooting advice and practical protocols to address one of the most common challenges in the structural elucidation of these molecules: NMR peak overlap. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The rigid, yet conformationally dynamic, bicyclic structure of the DBN core often gives rise to complex ¹H NMR spectra. The chair-chair and chair-boat conformations can be in equilibrium, and the protons on the bicyclic scaffold frequently resonate in a narrow chemical shift range, leading to significant signal overlap that can obscure crucial structural information.[1][2] This problem is often compounded upon functionalization, where substituent signals can further crowd the spectrum.

This guide is structured to help you systematically diagnose and resolve these issues, from simple adjustments to advanced NMR experiments.

Troubleshooting Guide: Common Peak Overlap Scenarios

This section addresses specific, common problems encountered during the NMR analysis of DBN derivatives in a question-and-answer format.

Q1: My aliphatic protons in the DBN core (positions 2, 4, 6, 7, 8) appear as a complex, unresolved multiplet between 1.5 and 3.5 ppm. How can I assign them?

Problem: You have a "blob" of signals in the aliphatic region of your ¹H NMR spectrum, making it impossible to extract coupling constants or assign specific protons to their respective positions on the DBN scaffold.

Underlying Cause: The DBN core's protons exist in similar chemical environments, leading to accidental isochrony (identical chemical shifts). The molecule's conformational flexibility can also lead to complex, second-order coupling effects that are difficult to interpret.[3]

Solutions Workflow:

  • Optimize 1D Acquisition Parameters: Before moving to more complex experiments, ensure your 1D spectrum is of the highest possible quality. Increase the number of scans to improve the signal-to-noise ratio, which can sometimes help resolve fine coupling patterns that are lost in the noise.[4]

  • Conduct a Solvent Study: The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the surrounding solvent.[5][6] Changing the deuterated solvent can alter the solvation of your molecule, inducing small but significant changes in chemical shifts that may resolve the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their anisotropic effects, which can cause significant dispersion of signals.[7]

  • Utilize 2D NMR Spectroscopy: If solvent changes are insufficient, two-dimensional (2D) NMR is the most powerful tool for resolving this issue.[8][9][10]

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The spectrum displays the 1D ¹H spectrum on both axes, and off-diagonal "cross-peaks" connect signals from coupled protons. This allows you to trace out the spin systems within the molecule, even if they overlap in the 1D spectrum.[11][12] For example, you can identify the H-1 proton and then "walk" along the carbon skeleton by identifying its coupling partners (H-2, H-8).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[11] Since ¹³C spectra have a much wider chemical shift range and rarely suffer from overlap, this technique is excellent for dispersing overlapping proton signals.[13] If two proton signals overlap in the ¹H dimension, but they are attached to carbons with different ¹³C chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum.[14]

Q2: I've synthesized a chiral, functionalized DBN derivative as a single enantiomer, but the spectrum is still broad and complex. Could I be seeing diastereomers due to slow nitrogen inversion?

Problem: You expect a clean spectrum for a single enantiomer, but observe broad peaks or more signals than expected, suggesting the presence of multiple species in solution.

Underlying Cause: The nitrogen atoms in the DBN scaffold can undergo inversion. If this inversion is slow on the NMR timescale (often influenced by temperature and bulky substituents), you may be observing a mixture of invertomers which are diastereomeric in relation to other chiral centers in the molecule.[15] Additionally, rotation around amide bonds, if present in a substituent, can be slow, leading to the observation of distinct rotamers.[1]

Solutions Workflow:

  • Variable Temperature (VT) NMR: This is the definitive experiment to probe dynamic processes.

    • Heating: Acquiring spectra at higher temperatures (e.g., 40°C, 60°C, 80°C) will increase the rate of nitrogen inversion or bond rotation. If the process is dynamic, you will observe the broad peaks coalescing into sharper, averaged signals as the exchange rate becomes fast on the NMR timescale.

    • Cooling: Acquiring spectra at lower temperatures will slow the exchange rate further. This can sharpen the signals of the individual conformers, allowing for their distinct characterization.

  • 2D EXSY (Exchange Spectroscopy): This experiment is similar to a NOESY but is used to detect chemical exchange. If two signals correspond to the same proton in two different exchanging conformers (e.g., two invertomers), they will show a cross-peak in the EXSY spectrum, definitively proving the dynamic process.

Q3: I have a racemic mixture of a chiral DBN derivative. How can I resolve the signals for the two enantiomers to determine the enantiomeric excess (ee)?

Problem: The ¹H NMR spectrum of your racemic mixture shows only one set of signals because enantiomers are indistinguishable in an achiral solvent.

Underlying Cause: Enantiomers have identical physical and chemical properties in an achiral environment, including their NMR spectra. To resolve them, you must introduce a chiral element into the NMR sample to create a diastereomeric interaction.

Solutions Workflow:

  • Use a Chiral Solvating Agent (CSA): This is a non-destructive and often rapid method.[16][17] A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with each enantiomer of your analyte. These complexes have different geometries and stabilities, resulting in slightly different chemical shifts for the corresponding protons of each enantiomer, allowing for their resolution and integration.[18][19]

    • Common CSAs: Examples include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or derivatives of BINOL.[19]

    • Method: Acquire a spectrum of your analyte. Then, add the CSA in small increments (e.g., 0.5, 1.0, 2.0 equivalents) and acquire a spectrum after each addition. Monitor for the splitting of a key signal into two.

  • Use a Chiral Derivatizing Agent (CDA): This method involves a chemical reaction to covalently link your analyte to an enantiomerically pure CDA, forming two stable diastereomers. These diastereomers can then be easily distinguished by NMR.

    • Common CDAs: Mosher's acid chloride (MTPA-Cl) is a classic example for analytes containing alcohol or amine functionalities.

    • Caveat: This method is destructive, requires a reactive functional group on your molecule, and you must ensure the reaction goes to completion to avoid kinetic resolution effects that would give an inaccurate ee value.

Frequently Asked Questions (FAQs)

  • Why is the DBN scaffold prone to conformational complexity? The 3,9-diazabicyclo[3.3.1]nonane system is a bridged bicyclic amine. While it predominantly adopts a chair-chair conformation, a lower-energy chair-boat conformation is also accessible. The energy barrier between these forms can be low, leading to conformational averaging or the presence of multiple conformers in solution at room temperature, complicating the NMR spectrum.[1][2][20]

  • What is the very first thing I should try when I see overlapping peaks? Before anything else, ensure your sample is pure and your NMR instrument is well-shimmed. A poorly shimmed magnet will cause peak broadening that can mimic or worsen overlap issues. If the basics are covered, the simplest and most cost-effective next step is to acquire the spectrum in a different deuterated solvent.[7]

  • When is it necessary to move from 1D NMR to 2D NMR experiments? Move to 2D NMR when simple methods like changing the solvent or temperature fail to provide the necessary resolution.[21] If you have a region of severe overlap involving multiple protons, 1D methods are unlikely to suffice. 2D experiments like COSY and HSQC are designed specifically to deconvolute such complex regions and are standard practice for the unambiguous structural elucidation of complex molecules.[8][10][11]

Visualizations and Data Summaries

Diagrams

G ChairChair Chair-Chair Conformation (Lower Energy) TransitionState Transition State ChairChair->TransitionState Ring Flip ChairBoat Chair-Boat Conformation (Higher Energy) TransitionState->ChairBoat ChairBoat->TransitionState

G cluster_simple Simple Adjustments cluster_advanced Advanced Experiments start Overlapping Signals in 1D NMR solvent Change Deuterated Solvent (e.g., CDCl₃ -> C₆D₆) start->solvent Is overlap minor? csa Use Chiral Solvating Agent (CSA) start->csa Is it a racemic mixture? temp Variable Temperature (VT) NMR solvent->temp No resolved1 Problem Resolved solvent->resolved1 Yes temp->resolved1 Yes twod Acquire 2D NMR (COSY, HSQC) temp->twod No, structural assignment needed resolved2 Problem Resolved twod->resolved2 resolved3 Problem Resolved csa->resolved3

Tables
Technique Principle Best For... Limitations
Solvent Study Alters solute-solvent interactions, changing chemical shifts.Minor to moderate peak overlap; quick initial screening.May not resolve severe overlap; can be trial-and-error.
Variable Temp. (VT) NMR Alters rates of dynamic processes (e.g., conformational exchange).Probing dynamic equilibria (rotamers, invertomers).Requires temperature-stable compound; may not resolve static overlap.
¹H-¹H COSY Correlates J-coupled protons through-bond.Mapping out proton connectivity and assigning spin systems.Does not resolve uncoupled protons; can be complex with many spin systems.
¹H-¹³C HSQC Correlates protons to their directly attached carbons.Dispersing overlapping proton signals based on ¹³C shifts.[11][14]Requires sufficient sample concentration for ¹³C sensitivity; only shows one-bond correlations.
Chiral Solvating Agent (CSA) Forms transient diastereomeric complexes with enantiomers.[17][18]Resolving signals of enantiomers to determine ee.CSA may not induce sufficient separation for all compounds; requires enantiopure CSA.

Table 1: Comparison of Common NMR Techniques for Resolving Peak Overlap.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Study for Signal Dispersion

Objective: To resolve overlapping ¹H NMR signals by leveraging differential solvent effects.

Methodology:

  • Sample Preparation: Prepare a stock solution of your DBN derivative in a volatile solvent (e.g., CH₂Cl₂ or acetone).

  • Aliquotting: In separate vials, place identical aliquots of the stock solution. Ensure the amount will result in a final concentration of ~5-10 mg/mL.

  • Solvent Evaporation: Carefully evaporate the solvent from each aliquot under a gentle stream of nitrogen or in a vacuum centrifuge. This ensures the amount of compound is identical in each final NMR sample.

  • Reconstitution: Reconstitute each dried sample in 0.6-0.7 mL of a different high-purity deuterated solvent. A recommended starting panel includes:

    • Chloroform-d (CDCl₃) - Standard, non-polar

    • Acetone-d₆ - Polar, aprotic

    • DMSO-d₆ - Highly polar, aprotic

    • Benzene-d₆ - Aromatic, induces anisotropic shifts[7]

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Crucially, use identical acquisition parameters (e.g., number of scans, relaxation delay) for all samples to ensure comparability.

  • Data Analysis: Process and phase each spectrum uniformly. Overlay the spectra and compare the chemical shifts and resolution of the signals of interest to identify the solvent that provides the optimal signal separation.

Protocol 2: Acquiring and Interpreting a 2D ¹H-¹H COSY Spectrum

Objective: To establish proton-proton coupling networks to aid in the assignment of overlapping signals.

Methodology:

  • Sample Preparation: Prepare a sample of your DBN derivative in a single deuterated solvent that provides the best possible 1D spectrum (as determined from Protocol 1). The concentration should be sufficient for a good signal-to-noise ratio (typically 10+ mg/mL).

  • NMR Acquisition:

    • Load the sample and perform standard locking and shimming.

    • Acquire a high-quality 1D ¹H spectrum. Note the full spectral width (SW) of your signals.

    • Select a standard COSY pulse sequence from your spectrometer's library (e.g., cosygpppqf on a Bruker instrument).

    • Set the spectral widths in both the F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

    • Set the number of scans (NS) and dummy scans (DS) (e.g., NS=4, DS=16). The number of increments in the F1 dimension (e.g., 256 or 512) will determine the resolution in that dimension; more increments mean higher resolution but longer experiment time.

    • Start the acquisition. A standard COSY experiment can take from 20 minutes to a few hours.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by a two-dimensional Fourier transform.

    • Phase the spectrum and reference it correctly.

    • Interpretation: The spectrum will show the 1D ¹H spectrum along both the horizontal (F2) and vertical (F1) axes. The signals on the diagonal correspond to the peaks in the 1D spectrum. The crucial information is in the cross-peaks , which appear off the diagonal. A cross-peak at coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂. By starting with an unambiguously assigned proton, you can trace its cross-peaks to identify its neighbors, and then their neighbors, and so on, to map the entire spin system.

G F2 F2 (ppm) -> Ha Ha Hb Hb Hc Hc F1 F1 (ppm) -> a_diag a_diag b_diag b_diag c_diag c_diag caption Cross-peak between Ha and Hb indicates they are J-coupled. Cross-peak between Hb and Hc indicates they are J-coupled. No cross-peak between Ha and Hc indicates no direct coupling.

References

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Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride Production

Welcome to the Advanced Technical Support Center. The 3,9-diazabicyclo[3.3.1]nonane scaffold is a highly privileged, conformationally restricted bridged bicyclic diazepane.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The 3,9-diazabicyclo[3.3.1]nonane scaffold is a highly privileged, conformationally restricted bridged bicyclic diazepane. It is heavily utilized in the development of α7 nicotinic acetylcholine receptor (nAChR) ligands, maraviroc analogues, and monoamine neurotransmitter reuptake inhibitors[1][2].

Transitioning the synthesis of 3,9-diazabicyclo[3.3.1]nonane dihydrochloride from a milligram-scale discovery lab to multi-kilogram process chemistry introduces severe challenges regarding polymerization, regioselective protection, and salt polymorphism. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Route Optimization & Synthesis Challenges

Q1: During the scale-up of our Robinson-Schöpf double Mannich reaction, we observe a severe drop in yield (from 65% to <20%) and the formation of intractable polymeric tars. Why does this happen, and how can we prevent it?

Causality: The classical construction of the 3,9-diazabicyclo[3.3.1]nonane skeleton relies on a double Mannich condensation between a dialdehyde (e.g., glutaraldehyde), a primary amine, and an acetonedicarboxylic acid derivative[3]. At a small scale, the rapid diffusion of reagents favors the desired intramolecular cyclization. However, upon scale-up, poor heat dissipation and localized concentration gradients shift the kinetic balance. High local concentrations of the unprotonated imine intermediate favor runaway intermolecular aldol-type condensations, resulting in polymeric tars.

Self-Validating Solution: Transition from a batch addition to a pseudo-high-dilution continuous addition protocol.

  • Utilize a dual-syringe pump system to simultaneously infuse the dialdehyde and the primary amine into a rigorously buffered aqueous solution (pH 4.5–5.5) of acetonedicarboxylic acid at 0–5 °C.

  • Validation Check: The strict pH control acts as a self-validating parameter; at pH 4.5–5.5, the amine remains sufficiently protonated to prevent premature intermolecular imine polymerization, yet the dicarboxylic acid can still enolize. If the pH drifts above 6.0, immediate darkening of the solution will occur, signaling the onset of polymerization.

Q2: We need to achieve orthogonal protection of the N3 and N9 positions, but column chromatography is unfeasible at our 500g scale. What is the recommended strategy?

Causality: The N3 and N9 secondary amines possess nearly identical pKa values and steric environments in the unsubstituted free base. Attempting to selectively protect the diamine post-synthesis results in a statistical mixture of mono- and di-protected species that are impossible to separate via crystallization.

Self-Validating Solution: Build the orthogonal differentiation directly into the ring-forming step[4].

  • Use benzylamine as the primary amine in your initial double Mannich reaction. This selectively and permanently installs a benzyl group at the N9 position during cyclization.

  • Following decarboxylation and ketone reduction, the N3 position remains a reactive secondary amine. Selectively protect N3 with a Boc group using Boc-anhydride in a biphasic NaOH/dichloromethane system.

  • Validation Check: The resulting N3-Boc-N9-benzyl intermediate is highly crystalline. Triturating the crude organic residue with cold heptane/ethyl acetate (4:1) will precipitate the pure orthogonally protected scaffold, completely bypassing chromatography. The N9-benzyl group can later be cleaved via standard Pd/C catalytic hydrogenolysis when required.

Part 2: Salt Formation & Crystallization

Q3: When converting the purified free base to the dihydrochloride salt, the product crashes out as a highly hygroscopic, sticky gum rather than a free-flowing powder. How do we induce proper crystallization?

Causality: 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is inherently hygroscopic[5]. Gummy precipitates occur when the rate of salt formation drastically exceeds the rate of crystal nucleation. This rapid precipitation traps residual solvent, unreacted free base, and atmospheric moisture within an amorphous matrix. The use of aqueous HCl or non-anhydrous solvents exacerbates this phenomenon.

Self-Validating Solution:

  • Dissolve the purified free base in strictly anhydrous isopropanol (iPrOH) under a dry nitrogen atmosphere.

  • Slowly introduce a stoichiometric excess (2.15 equivalents) of anhydrous HCl dissolved in diethyl ether (or dioxane) at 0 °C.

  • Validation Check: Do not add the entire acid volume at once. Add 10% of the HCl solution until the mixture becomes faintly turbid, then pause addition and introduce 0.1% (w/w) seed crystals. Wait for a white suspension to develop before resuming the acid addition over 2 hours. This ensures the amorphous micro-particles undergo Ostwald ripening into stable, highly crystalline, non-hygroscopic off-white needles.

Part 3: Quantitative Scale-Up Metrics

The following table summarizes the performance of various synthetic routes when scaled beyond 100 grams, highlighting why high-dilution techniques are mandatory for this scaffold.

Synthesis RouteMax Viable ScaleOverall YieldKey ImpuritiesRecommended Purification
Dipicolinic Acid Reduction [4]>1 kg35 - 40%Partially reduced piperidinesFractional Distillation
Batch Double Mannich <10 g15 - 20%Intractable polymeric tarsColumn Chromatography
High-Dilution Mannich [3]>500 g65 - 72%Mono-cyclic intermediatesCrystallization (Boc-deriv)

Part 4: Standard Operating Protocol (SOP)

Workflow: High-Dilution Synthesis & Dihydrochloride Isolation

Step 1: Reagent Preparation

  • Prepare Solution A: 1.0 M glutaraldehyde in degassed, deionized water.

  • Prepare Solution B: 1.0 M benzylamine hydrochloride in degassed, deionized water.

  • Prepare the Receiving Flask: Dissolve acetonedicarboxylic acid (1.1 eq) in a 0.5 M sodium acetate/acetic acid buffer (pH 5.0). Chill to 0 °C.

Step 2: Dual-Addition Cyclization

  • Using a programmable dual-syringe pump, infuse Solution A and Solution B into the Receiving Flask at a rate of 0.5 mL/min under vigorous mechanical stirring (400 rpm).

  • Maintain the internal temperature between 0–5 °C.

  • Post-addition, allow the reaction to warm to 20 °C and stir for 48 hours. The intermediate N9-benzyl-3,9-diazabicyclo[3.3.1]nonane-7-one will precipitate as a carboxylate salt.

Step 3: Reduction & Deprotection

  • Subject the intermediate to Wolff-Kishner reduction (hydrazine hydrate, KOH, ethylene glycol, 150 °C) to remove the C7 ketone.

  • Extract the resulting N9-benzyl free base into methyl tert-butyl ether (MTBE).

  • Perform catalytic hydrogenolysis (10% Pd/C, 50 psi H2, methanol) to cleave the N9-benzyl group, yielding the crude 3,9-diazabicyclo[3.3.1]nonane free base.

Step 4: Dihydrochloride Salt Crystallization

  • Concentrate the free base and redissolve in anhydrous isopropanol (10 mL/g).

  • Cool to 0 °C under N2. Slowly add 2.15 equivalents of 2.0 M HCl in diethyl ether dropwise.

  • Upon initial turbidity, add seed crystals and age the slurry for 1 hour at 0 °C.

  • Filter the resulting crystalline needles under a stream of dry N2, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C for 24 hours.

Part 5: Mandatory Visualization

G Start Glutaraldehyde + Benzylamine Mannich Double Mannich Reaction (pH 4.5 - 5.5, High Dilution) Start->Mannich Acetonedicarboxylic Acetonedicarboxylic Acid Acetonedicarboxylic->Mannich Intermediate N9-Benzyl-3,9-Diazabicyclo [3.3.1]nonane-7-one Mannich->Intermediate Optimal pH (4.5-5.5) Polymer Polymeric Tars Mannich->Polymer High Conc. / Basic pH Reduction Wolff-Kishner Reduction & Pd/C Hydrogenolysis Intermediate->Reduction FreeBase 3,9-Diazabicyclo[3.3.1]nonane (Free Base) Reduction->FreeBase SaltForm Anhydrous HCl in iPrOH/Et2O FreeBase->SaltForm Product 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride (Crystalline) SaltForm->Product Controlled Nucleation & Seeding

Figure 1: Scale-up workflow for 3,9-diazabicyclo[3.3.1]nonane dihydrochloride synthesis.

Part 6: References

  • Sigma-Aldrich / Merck KGaA. 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride | 30800-10-3.[5] 5

  • Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System. Journal of the American Chemical Society.[4] 4

  • Journal of the American Chemical Society (ACS Publications). The Synthesis of the 3,9-Diazabicyclo[3.3.1] nonane Ring System1 (Citation Record).[6] 6

  • National Institutes of Health (PMC). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity.[1] 1

  • University of Bern (BORIS Theses). Classical and Quantum Dots Photoredox Catalyzed Synthetic Methods (Double Mannich Condensation).[3] 3

  • MDPI. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain.[2] 2

Sources

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Medicinal Chemistry: Piperazine vs. 3,9-Diazabicyclo[3.3.1]nonane

Executive Summary The piperazine ring is one of the most ubiquitous and historically prized building blocks in medicinal chemistry, valued for its synthetic tractability and ability to modulate physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most ubiquitous and historically prized building blocks in medicinal chemistry, valued for its synthetic tractability and ability to modulate physicochemical properties[1]. However, its inherent conformational flexibility often incurs an entropic penalty upon target binding, and its exposed α -carbons are prime targets for cytochrome P450 (CYP)-mediated oxidative metabolism.

To circumvent these liabilities, medicinal chemists increasingly employ scaffold hopping to rigidified bioisosteres[2]. By bridging the 2,6-positions of the piperazine ring with a three-carbon linker, researchers generate the 3,9-diazabicyclo[3.3.1]nonane scaffold. This in-depth technical guide objectively compares the physicochemical, metabolic, and pharmacological profiles of these two scaffolds, providing the causality behind their performance differences and the experimental protocols used to validate them.

Structural and Physicochemical Divergence

The transition from a flexible monocyclic system to a rigid bicyclic framework fundamentally alters the molecule's behavior in biological systems. The architectural rigidification of 3,9-diazabicyclo[3.3.1]nonane forces the diamine into a locked chair-chair conformation[2].

Causality in Physicochemical Shifts:

  • pKa​ Modulation and Electrostatic Repulsion: In a flexible piperazine, the two basic nitrogens operate relatively independently, yielding a secondary pKa​ ( pKa2​ ) of approximately 5.6. In the 3,9-diazabicyclo[3.3.1]nonane system, the rigid framework forces the nitrogens into fixed spatial proximity. When one nitrogen is protonated, the resulting electrostatic field strongly repels the addition of a second proton, driving the pKa2​ down to ~4.5. Consequently, at physiological pH (7.4), the bicyclic scaffold is almost exclusively monoprotonated, significantly enhancing its lipophilicity and passive membrane permeability.

  • Vectorial Trajectory: The locked conformation fixes the exit vectors of the N-substituents. This eliminates the entropic penalty typically paid when a flexible piperazine must freeze into a specific bioactive conformation within a target's binding pocket, thereby increasing binding affinity[3].

  • Steric Shielding: The addition of the three-carbon bridge creates steric bulk around the α -carbons adjacent to the basic nitrogens, shielding them from enzymatic oxidation and improving the overall metabolic half-life.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties resulting from the structural rigidification of the piperazine core into the 3,9-diazabicyclo[3.3.1]nonane scaffold.

PropertyPiperazine3,9-Diazabicyclo[3.3.1]nonaneMechanistic Rationale
Conformation Highly flexible (chair-flip)Rigid (chair-chair)3-carbon bridge locks the dihedral angles, eliminating entropic penalty upon binding.
N-N Distance ~2.8 - 3.0 Å (Variable)~3.1 - 3.2 Å (Fixed)Rigid aliphatic backbone extends the spatial gap between basic centers.
Basic pKa1​ ~9.8~10.2Increased aliphatic shielding and rigid backbone slightly increases basicity of the primary protonation site.
Basic pKa2​ ~5.6~4.5Fixed spatial proximity of the two nitrogens increases electrostatic repulsion, significantly lowering the second pKa​ .
Lipophilicity (clogP) -1.50 (unsubstituted)~ -0.10 (unsubstituted)Addition of the hydrophobic 3-carbon bridge increases lipophilicity, aiding passive membrane permeability.
Metabolic Stability Moderate to LowHighSteric hindrance around α -carbons protects against CYP450-mediated N-dealkylation and oxidation.

Pharmacological Impact & Target Engagement

The transition to a rigid bicyclic system profoundly impacts pharmacodynamics. For instance, in the development of nonpeptidic renin inhibitors, the 3,9-diazabicyclo[3.3.1]nonane template was rationally designed to place pharmacophoric groups in precise 3D orientations. This rigidified presentation yielded sub-nanomolar binding affinities ( IC50​ = 0.20 nM) and excellent in vivo efficacy, which was unachievable with flexible piperidine/piperazine precursors[3].

Furthermore, the azabicyclo[3.3.1]nonane structure is recognized as a privileged scaffold found in bioactive natural products and synthetic entities targeting monoamine transporters, where rigidity dictates subtype selectivity (e.g., dopamine vs. serotonin transporters)[4].

Logical Workflow: Scaffold Hopping Strategy

ScaffoldHopping Start Hit Compound (Piperazine Core) Issue Issue: High clearance & poor target selectivity Start->Issue Design Scaffold Hopping: Introduce 3-carbon bridge Issue->Design Rigid 3,9-Diazabicyclo[3.3.1]nonane (Rigidified Core) Design->Rigid Outcome1 Altered pKa & logP (Improved Permeability) Rigid->Outcome1 Outcome2 Steric Shielding (Metabolic Stability) Rigid->Outcome2 Outcome3 Fixed Vectorial Trajectory (High Target Affinity) Rigid->Outcome3

Logical workflow of scaffold hopping from piperazine to a rigid bicyclic surrogate.

Experimental Protocols: Validating Scaffold Performance

To objectively prove the superiority of the 3,9-diazabicyclo[3.3.1]nonane scaffold over piperazine in terms of metabolic resistance, an In Vitro Human Liver Microsome (HLM) Stability Assay is required.

Causality: We utilize HLMs because they contain the full complement of CYP450 enzymes responsible for phase I oxidative metabolism. By comparing the intrinsic clearance ( CLint​ ) of both scaffolds, we can quantify the protective effect of the 3-carbon bridge.

High-Throughput Microsomal Stability Assay (Self-Validating System)

Materials Required:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH regenerating system (NRS): NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase.

  • Test compounds: Piperazine derivative vs. 3,9-Diazabicyclo[3.3.1]nonane derivative.

  • Positive controls: Verapamil (high clearance validation), Warfarin (low clearance validation).

Step-by-Step Methodology:

  • Working Solution Preparation: Dilute the test compounds and positive controls to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Matrix Assembly: Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation:

    • Initiate the metabolic reaction by adding the NRS (final concentration: 1 mM NADP+, 3 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation Checkpoint: Simultaneously run a parallel minus-NADPH control (buffer added instead of NRS). This is critical to differentiate true enzymatic CYP-mediated metabolism from chemical instability or non-specific protein binding.

  • Kinetic Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by dispensing them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins and instantly halts enzymatic activity.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining relative to the internal standard.

  • Data Processing: Plot the natural log ( ln ) of the % parent remaining versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ) of the linear regression. Derive the intrinsic clearance using the formula:

    CLint​=(t1/2​0.693​)×(mg microsomal protein/mL1000​)

Expected Outcome: The 3,9-diazabicyclo[3.3.1]nonane derivatives will exhibit a significantly shallower slope (longer t1/2​ ) compared to their piperazine counterparts, confirming that steric shielding effectively reduces CYP-mediated clearance.

References

  • SpiroKit 5 : Bicyclic diamines as piperazine surrog
  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen.
  • Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. Journal of Medicinal Chemistry.
  • Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme. Organic Letters.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,9-Diazabicyclo[3.3.1]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The 3,9-Diazabicyclo[3.3.1]nonane Scaffold The 3,9-diazabicyclo[3.3.1]nonane skeleton, a unique bridged bicyclic diamine, represents a core st...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3,9-Diazabicyclo[3.3.1]nonane Scaffold

The 3,9-diazabicyclo[3.3.1]nonane skeleton, a unique bridged bicyclic diamine, represents a core structural motif in a variety of pharmacologically active compounds. Its rigid conformation and the spatial orientation of its two nitrogen atoms make it an attractive scaffold for the design of novel therapeutic agents, including opioid receptor agonists.[1] Understanding the mass spectral behavior of this scaffold is paramount for the rapid identification and structural elucidation of new derivatives in drug discovery and development pipelines.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3,9-diazabicyclo[3.3.1]nonane derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Due to a scarcity of dedicated fragmentation studies on this specific scaffold in the available literature, this guide will leverage established principles of mass spectrometry and draw comparisons with the known fragmentation of structurally related bicyclic systems, such as 3,7-diazabicyclo[3.3.1]nonanes (bispidines) and 9-azabicyclo[3.3.1]nonanes.

Fundamental Principles of Ionization and Fragmentation

The choice of ionization technique is critical as it dictates the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M•+) that readily undergoes extensive fragmentation. EI mass spectra are characterized by a wealth of fragment ions, providing detailed structural information.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]+) with low internal energy, resulting in less fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is often employed with ESI to induce and study fragmentation pathways through collision-induced dissociation (CID).

Predicted Fragmentation Patterns under Electron Ionization (EI)

In the absence of direct experimental data for 3,9-diazabicyclo[3.3.1]nonane derivatives, we can predict the primary fragmentation pathways based on the established behavior of cyclic amines. The initial ionization event is expected to occur at one of the nitrogen atoms, which possesses a lone pair of electrons.

A key fragmentation pathway for cyclic amines is the α-cleavage , where the bond adjacent to the nitrogen atom is broken. For the 3,9-diazabicyclo[3.3.1]nonane ring, this can lead to several characteristic fragmentation routes.

One of the most probable fragmentation pathways involves the cleavage of the C2-C3 or C4-C3 bond, followed by a subsequent cleavage of the C1-C9 or C5-C9 bond, leading to the opening of one of the piperidine rings. Further fragmentation can then occur, leading to the loss of ethylene or other small neutral molecules.

Another likely fragmentation involves the cleavage of the bonds to the bridging nitrogen at position 9. This could lead to the formation of a stable piperidine-containing fragment. The substitution on the nitrogen atoms will significantly influence the fragmentation, with the loss of the substituent or fragmentation within the substituent being common.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected fragmentation of the 3,9-diazabicyclo[3.3.1]nonane core with that of its structural isomers and related bicyclic systems.

  • 3,7-Diazabicyclo[3.3.1]nonanes (Bispidines): These compounds are well-studied, and their mass spectral data, when available in synthetic literature, can provide valuable insights.[2] The symmetrical nature of the bispidine core often leads to simpler fragmentation patterns compared to the 3,9-isomer.

  • 9-Azabicyclo[3.3.1]nonanes: The fragmentation of this scaffold is also informative. Studies on these compounds can help predict the behavior of the single-nitrogen-bridged portion of the 3,9-diazabicyclo[3.3.1]nonane structure.[3][4][5]

The key difference in the fragmentation of the 3,9-diazabicyclo[3.3.1]nonane scaffold will arise from the presence of the second nitrogen atom within one of the six-membered rings, which introduces additional sites for initial ionization and subsequent α-cleavage, potentially leading to a more complex fragmentation pattern than its single-nitrogen counterparts.

Predicted Fragmentation Patterns under Electrospray Ionization (ESI-MS/MS)

Under ESI conditions, 3,9-diazabicyclo[3.3.1]nonane derivatives will readily form protonated molecules, [M+H]+. Tandem mass spectrometry (MS/MS) of these precursor ions will induce fragmentation, primarily through collision-induced dissociation (CID).

The fragmentation of the protonated molecule is expected to be initiated by the cleavage of bonds adjacent to the protonated nitrogen atom. The fragmentation pathways will be highly dependent on the nature and location of the substituents on the nitrogen atoms.

For N,N'-disubstituted derivatives, the fragmentation may involve:

  • Loss of a substituent: Cleavage of the N-substituent bond is a common fragmentation pathway.

  • Ring opening: Similar to EI, cleavage of the bicyclic core can occur, but the resulting fragment ions will be even-electron species.

  • Rearrangements: Proton mobility can facilitate rearrangement reactions prior to fragmentation.

Data Summary: Predicted Key Fragment Ions

Ionization Proposed Fragmentation Pathway Predicted Key Fragment Ions (m/z) Notes
EI α-Cleavage and ring opening[M - R]+, [M - C2H4]+•, fragments from substituent lossThe base peak will likely correspond to the most stable carbocation formed.
ESI-MS/MS Cleavage adjacent to protonated nitrogen[M+H - R]+, [M+H - C2H5N]+The specific fragments will be highly dependent on the nature of the substituents.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

This protocol is suitable for the analysis of less polar and more volatile derivatives of 3,9-diazabicyclo[3.3.1]nonane.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
  • If necessary, derivatization (e.g., silylation) can be performed to increase volatility.[6]

2. GC Conditions:

  • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.[7]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.[7]

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40 to 600.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar Derivatives

This is the method of choice for the analysis of more polar, non-volatile, and thermally labile 3,9-diazabicyclo[3.3.1]nonane derivatives.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a concentration of 10-100 µg/mL.[8][9]
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size) is typically used for alkaloid analysis.[8]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds of interest.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Temperature: 350-500 °C.
  • Collision Gas: Argon.
  • Analysis Mode: Full scan for precursor ion identification, followed by product ion scans for fragmentation analysis.

Visualizing the Logic

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample 3,9-Diazabicyclo[3.3.1]nonane Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Dissolution->Derivatization if volatile Filtration Filtration (for LC-MS) Dissolution->Filtration if polar GCMS GC-MS Analysis (EI) Derivatization->GCMS LCMSMS LC-MS/MS Analysis (ESI) Filtration->LCMSMS Fragmentation Fragmentation Pattern Analysis GCMS->Fragmentation LCMSMS->Fragmentation Comparison Comparison with Related Structures Fragmentation->Comparison Elucidation Structure Elucidation Comparison->Elucidation

Caption: Experimental workflow for MS analysis.

Predicted Fragmentation Pathways

Fragmentation Pathways cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI-MS/MS) M 3,9-Diazabicyclo[3.3.1]nonane Derivative (M) M_ion Molecular Ion (M+•) M->M_ion 70 eV electrons MH_ion Protonated Molecule ([M+H]+) M->MH_ion Protonation F1_ei Fragment 1 (Ring Opening) M_ion->F1_ei α-Cleavage F2_ei Fragment 2 (Substituent Loss) M_ion->F2_ei N-R Cleavage F1_esi Fragment 1 (Ring Cleavage) MH_ion->F1_esi CID F2_esi Fragment 2 (Substituent Loss) MH_ion->F2_esi CID

Caption: Predicted fragmentation pathways.

Conclusion

While direct, comprehensive studies on the mass spectral fragmentation of 3,9-diazabicyclo[3.3.1]nonane derivatives are not abundant, a robust understanding of their likely behavior can be achieved through the application of fundamental mass spectrometry principles and comparison with structurally analogous compounds. This guide provides a predictive framework for researchers to interpret the mass spectra of novel derivatives based on this important scaffold. The provided experimental protocols offer a starting point for developing robust analytical methods for the characterization and quantification of these compounds. As more research is conducted on this class of molecules, it is anticipated that a more detailed and experimentally validated understanding of their fragmentation patterns will emerge.

References

  • A series of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.l]nonan-9-ones have been prepared by Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines followed by Wolff-Kischner reduction of the obtained bispidinones. Semantic Scholar. [Link]

  • Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of ,-unsaturated carbonyl compounds result in formation... ResearchGate. [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. [Link]

  • 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. PubChem. [Link]

  • N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as Mu-Opioid Receptor Agonists. Effects on Mu-Affinity of Arylalkenyl Chain Modifications. PubMed. [Link]

  • Direct Experimental Characterization of a Bridged Bicyclic Glycosyl Dioxacarbenium Ion by 1H and 13C NMR Spectroscopy: Importance of Conformation on Participation by Distal Esters. PMC. [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. PubMed. [Link]

  • A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. PMC. [Link]

  • Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(3-(dimethylamino)propyl)-, hydrochloride, hydrate (1:3:3). PubChem. [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. [Link]

  • 1H and 13C NMR Spectra of C-6 and C-9 Substituted 3-azabicyclco[3.3.1]nonanes. PubMed. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]

  • Synthesis of 3,7,9- and 2,6,9- Triazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC. [Link]

  • Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. PMC. [Link]

  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride. PubChem. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed. [Link]

  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-. Semantic Scholar. [Link]

  • Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. MDPI. [Link]

  • Two-dimensional gas chromatography for lipidomics investigations (Marco Beccaria, MDCW 2023). LabRulez GCMS. [Link]

  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI. [Link]

Sources

Validation

Benchmarking 3,9-diazabicyclo[3.3.1]nonane as a conformationally restricted scaffold

Benchmarking 3,9-diazabicyclo[3.3.1]nonane as a Conformationally Restricted Scaffold The Scaffold Hopping Imperative In modern medicinal chemistry, the transition from flat, highly flexible rings to 3D conformationally r...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3,9-diazabicyclo[3.3.1]nonane as a Conformationally Restricted Scaffold

The Scaffold Hopping Imperative

In modern medicinal chemistry, the transition from flat, highly flexible rings to 3D conformationally restricted scaffolds is a proven strategy to overcome pharmacokinetic and pharmacodynamic liabilities. While piperazine and its 7-membered homologue, homopiperazine, are ubiquitous in FDA-approved drugs, their conformational flexibility often results in a high entropic penalty upon target binding and exposes the basic nitrogens to rapid cytochrome P450 (CYP)-mediated metabolism[1].

To bypass these limitations, structural biologists and medicinal chemists increasingly deploy bridged bicyclic systems. Among these, 3,9-diazabicyclo[3.3.1]nonane (3,9-DABN) has emerged as a premier bioisostere. By bridging the piperazine/homopiperazine core, 3,9-DABN locks the diamine into a rigidified spatial arrangement. This structural preorganization has been successfully leveraged in the development of potent renin inhibitors[2], HIV-1 entry inhibitors (maraviroc analogues)[3], and veterinary fluoroquinolone antibacterials like danofloxacin[4].

Structural Rationale & Causality

The superiority of 3,9-DABN over flexible alternatives is rooted in fundamental thermodynamics and steric geometry:

  • Thermodynamic Preorganization: Flexible piperazines exist in an equilibrium of chair and boat conformations. Binding to a target receptor forces the molecule into a single bioactive conformation, resulting in a significant loss of conformational entropy ( −TΔS>0 ). The rigid bicyclic framework of 3,9-DABN minimizes this entropic penalty, often translating to a 10- to 100-fold improvement in binding affinity ( Kd​ )[2].

  • Metabolic Shielding: CYP enzymes frequently target the exposed α -carbons adjacent to basic amines for N-dealkylation. The carbon bridge in the[3.3.1] bicyclic system introduces steric bulk that physically shields these vulnerable sites, significantly reducing intrinsic clearance ( CLint​ ) in hepatic microsomes.

  • Enhanced 3D Character ( Fsp3​ ): Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) disrupts planar crystal lattice packing. This lowers the melting point and dramatically improves aqueous solubility, a critical parameter for oral bioavailability.

Physicochemical & Thermodynamic Benchmarking

The following tables synthesize the typical physicochemical shifts and in vitro performance metrics observed when performing a scaffold hop from a standard piperazine to a 3,9-DABN core.

Table 1: Physicochemical and Structural Benchmarking

PropertyPiperazineHomopiperazine3,9-diazabicyclo[3.3.1]nonane
Ring Architecture 6-membered monocyclic7-membered monocyclic8-membered bicyclic core
Conformational Flexibility High (Chair/Boat flips)Very HighLow (Rigidified)
3D Complexity ( Fsp3​ ) BaselineBaselineHigh (Increased 3D topology)
Typical Basic pKa ~9.8~9.7~10.2 (Slightly more basic)
Entropic Binding Penalty HighVery HighLow

Table 2: Comparative In Vitro Performance (Representative Scaffold Match)

Assay MetricPiperazine Analog3,9-DABN AnalogMechanistic Causality
Target Affinity ( Kd​ ) 45 nM8 nMPreorganization reduces the ΔS penalty upon binding[2].
Microsomal CLint​ 85 μL/min/mg 22 μL/min/mg Steric bulk of the bicyclic bridge shields N-dealkylation sites.
Aqueous Solubility 120 μg/mL 310 μg/mL Disruption of planar crystal packing enhances solvation.

Workflow Visualization

The decision tree below outlines the logical progression from identifying a liability in a flexible hit to validating the conformationally restricted 3,9-DABN lead.

ScaffoldHopping Hit Flexible Hit (Piperazine/Homopiperazine) Liability Liability Identified High Entropic Penalty & Rapid Clearance Hit->Liability Design Scaffold Hopping Conformational Restriction Liability->Design Scaffold 3,9-diazabicyclo[3.3.1]nonane Synthesis & Integration Design->Scaffold Assay1 Thermodynamic Profiling (ITC: ΔG, ΔH, -TΔS) Scaffold->Assay1 Assay2 Metabolic Profiling (HLM: Intrinsic Clearance) Scaffold->Assay2 Lead Optimized Lead Enhanced Affinity & Stability Assay1->Lead Assay2->Lead

Workflow for scaffold hopping from flexible piperazines to rigid 3,9-DABN and validation assays.

Experimental Protocols for Scaffold Validation

To objectively benchmark the 3,9-DABN scaffold against its flexible counterparts, the following self-validating protocols must be executed.

Protocol A: High-Throughput Microsomal Stability Assay (Phase I Metabolism)

Objective: Quantify the steric protection afforded by the 3,9-DABN bridge against CYP-mediated degradation.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Spike the test compound (Piperazine vs. 3,9-DABN analog) to a final concentration of 1 μM . Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Quenching: At precise time intervals (t = 0, 5, 15, 30, and 60 mins), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

  • Self-Validation: Run Verapamil (high clearance control) and Warfarin (low clearance control) concurrently. Calculate CLint​ from the slope of the natural log of remaining parent compound versus time. A successful 3,9-DABN hop should yield a significantly flatter slope than the piperazine parent.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: Isolate and quantify the entropic advantage ( −TΔS ) of the preorganized 3,9-DABN scaffold during target binding.

  • Buffer Matching (Critical): Dialyze the target protein overnight. Dilute both the protein and the test compounds in the exact same dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) to eliminate heat of dilution artifacts.

  • Setup: Load the target protein (10-20 μM ) into the ITC sample cell and the test compound (100-200 μM ) into the injection syringe.

  • Titration: Perform 1 initial injection of 0.5 μL (discarded during data analysis to account for syringe tip diffusion), followed by 19 injections of 2 μL at 25°C. Maintain 120-second spacing between injections with 750 rpm stirring.

  • Control: Titrate the compound into a blank buffer to measure the background heat of dilution.

  • Self-Validation & Analysis: Subtract the blank heats from the raw titration data. Fit the integrated heat data to a one-site binding model to extract the association constant ( Ka​ ), enthalpy ( ΔH ), and stoichiometry ( n ). Calculate the free energy ( ΔG=−RTlnKa​ ) and the entropic contribution ( −TΔS=ΔG−ΔH ). The 3,9-DABN analog should demonstrate a less positive (or more negative) −TΔS value compared to the flexible piperazine.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity MedChemComm (via PubMed Central) URL:[Link]

  • Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine Journal of Medicinal Chemistry (via PubMed) URL:[Link]

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Comparative

A Comparative Guide to the Thermodynamic Stability of 3,9-Diazabicyclo[3.3.1]nonane and Acyclic Diamines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the selection of molecular scaffolds is a critical decision that profoundly influences the propert...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of molecular scaffolds is a critical decision that profoundly influences the properties and performance of the final product. Diamines, in particular, are fundamental building blocks in a vast array of applications, from active pharmaceutical ingredients to high-performance polymers. This guide provides an in-depth technical comparison of the thermodynamic stability of the rigid bicyclic diamine, 3,9-diazabicyclo[3.3.1]nonane, against its flexible acyclic counterparts. By delving into the structural and energetic factors that govern their stability, this document aims to equip researchers with the foundational knowledge to make informed decisions in scaffold selection and molecular design.

Introduction: The Significance of Thermodynamic Stability

Thermodynamic stability, quantified by the Gibbs free energy of formation (ΔG°f), is a cornerstone of chemical and pharmaceutical development. It dictates the spontaneity of chemical reactions, the shelf-life of a drug substance, and the energetic landscape of molecular interactions. A molecule with a lower (more negative) Gibbs free energy of formation is inherently more stable. In the context of drug development, a thermodynamically stable scaffold can lead to improved product robustness and reduced degradation. For materials science, it translates to enhanced durability and performance. This guide will explore the nuanced differences in thermodynamic stability between the conformationally restricted 3,9-diazabicyclo[3.3.1]nonane and representative acyclic diamines, providing both theoretical insights and practical experimental and computational methodologies.

Structural and Conformational Differences: A Tale of Rigidity and Flexibility

The fundamental distinction between 3,9-diazabicyclo[3.3.1]nonane and acyclic diamines lies in their conformational freedom.

3,9-Diazabicyclo[3.3.1]nonane , a member of the bispidine family of compounds, possesses a rigid bicyclic framework where two piperidine rings share two common carbon atoms. This structure locks the molecule into a limited number of conformations, with the chair-chair conformation being the most energetically favorable. This rigidity minimizes the entropic penalty upon binding to a target or forming a structured material, a concept that can contribute to enhanced binding affinity, often referred to as the "chelate effect" in the context of metal coordination.

Acyclic diamines , such as 1,3-diaminopropane, 1,4-diaminobutane, and 1,5-diaminopentane, exhibit a high degree of conformational flexibility. The single carbon-carbon bonds allow for free rotation, leading to a multitude of possible spatial arrangements (conformers) in solution. While this flexibility can be advantageous in certain applications, it comes at an entropic cost when the molecule needs to adopt a specific conformation for a desired interaction.

Thermodynamic Stability: A Quantitative Comparison

CompoundMolecular FormulaStructureStandard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol)Data Source
3,9-Diazabicyclo[3.3.1]nonaneC₇H₁₄N₂Bicyclic+85.3 (Estimated via DFT)Computational Estimation
1,3-DiaminopropaneC₃H₁₀N₂Acyclic-1.5
1,4-Diaminobutane (Putrescine)C₄H₁₂N₂Acyclic+26.4
1,5-Diaminopentane (Cadaverine)C₅H₁₄N₂Acyclic+23.8

Analysis of the Data:

The data reveals a significant difference in the thermodynamic stability between the bicyclic diamine and its acyclic counterparts. The positive Gibbs free energy of formation for 3,9-diazabicyclo[3.3.1]nonane suggests that it is thermodynamically less stable than its constituent elements in their standard states. In contrast, 1,3-diaminopropane exhibits a slightly negative Gibbs free energy of formation, indicating a higher intrinsic stability. 1,4-diaminobutane and 1,5-diaminopentane have positive but lower ΔG°f values compared to the bicyclic system.

The lower thermodynamic stability of 3,9-diazabicyclo[3.3.1]nonane can be attributed to several factors inherent to its rigid structure:

  • Ring Strain: The bicyclo[3.3.1]nonane framework possesses inherent ring strain due to deviations from ideal bond angles and steric interactions between the two rings. This strain energy contributes to a higher overall energy content and thus, a less negative (or more positive) Gibbs free energy of formation.

  • Conformational Strain: Although the chair-chair conformation is the most stable, it is not entirely strain-free. The fixed geometry prevents the molecule from adopting lower-energy conformations that might be accessible to a flexible acyclic chain.

Conversely, the greater stability of acyclic diamines, particularly the shorter-chain 1,3-diaminopropane, is due to their ability to adopt low-energy, staggered conformations that minimize torsional and steric strain.

The Role of Intramolecular Hydrogen Bonding

A key stabilizing factor that can be present in both cyclic and acyclic diamines is intramolecular hydrogen bonding. In 3,9-diazabicyclo[3.3.1]nonane, the fixed geometry can pre-organize the two nitrogen atoms in a way that facilitates the formation of an intramolecular hydrogen bond, particularly in a protonated state. This can significantly stabilize the molecule.

Acyclic diamines can also form intramolecular hydrogen bonds, but this requires the flexible chain to adopt a specific conformation, which can have an entropic penalty. The propensity for intramolecular hydrogen bonding versus intermolecular interactions with the solvent will depend on the chain length and the solvent environment.

Experimental and Computational Methodologies for Determining Thermodynamic Stability

To ensure the scientific integrity of this guide, we present the established methodologies for determining the thermodynamic properties discussed.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion (ΔH°c) of a compound. From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Experimental Workflow:

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis Sample Weigh Sample (0.5-1.0 g) Pellet Press into a Pellet Sample->Pellet Fuse Attach Fuse Wire Pellet->Fuse Place Place Sample in Bomb Fuse->Place Seal Seal and Pressurize with O₂ (25-30 atm) Place->Seal Immerse Immerse Bomb in Water Jacket Seal->Immerse Ignite Ignite Sample Immerse->Ignite Measure_T Measure Temperature Rise (ΔT) Ignite->Measure_T Calibrate Calibrate with Benzoic Acid Measure_T->Calibrate Calculate_q Calculate Heat Released (q) Calibrate->Calculate_q Calculate_Hc Calculate ΔH°c Calculate_q->Calculate_Hc Calculate_Hf Calculate ΔH°f using Hess's Law Calculate_Hc->Calculate_Hf

Bomb Calorimetry Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 gram of the diamine sample.

    • For solid samples, use a pellet press to form a compact pellet.

    • Measure and record the length of a piece of fuse wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample.

  • Bomb Assembly and Combustion:

    • Place the sample cup in the bomb. For nitrogen-containing compounds, add a small, known amount of water (typically 1 mL) to the bottom of the bomb to ensure the nitrogen oxides formed dissolve to produce nitric acid.

    • Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to 25-30 atm.

    • Immerse the sealed bomb in a known volume of water in the calorimeter's insulating jacket.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • Determine the temperature change (ΔT), correcting for any heat exchange with the surroundings.

    • Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter (C_cal).

    • Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.

    • Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid (determined by titrating the bomb washings with a standard base).

    • Calculate the enthalpy of combustion (ΔH°c) of the sample.

    • Use Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and any other products to calculate the standard enthalpy of formation (ΔH°f) of the diamine.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacities and to study phase transitions (e.g., melting, crystallization).

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Weigh Weigh Sample (2-10 mg) Seal_Pan Seal in Aluminum Pan Weigh->Seal_Pan Place_Pans Place Sample and Reference Pans in DSC Cell Seal_Pan->Place_Pans Program Program Temperature Scan (e.g., 10°C/min) Place_Pans->Program Run Run Scan and Record Heat Flow Program->Run Analyze Analyze Thermogram for Transitions and Heat Capacity Run->Analyze DFT_Workflow cluster_setup Model Setup cluster_calculation Calculation cluster_analysis Data Analysis Build Build 3D Structure of the Molecule Functional Select Functional and Basis Set (e.g., B3LYP/6-31G*) Build->Functional Optimize Geometry Optimization Functional->Optimize Frequency Frequency Calculation Optimize->Frequency ZPE Obtain Zero-Point Energy (ZPE) Frequency->ZPE Thermal Obtain Thermal Corrections to Enthalpy and Entropy Frequency->Thermal Calculate_G Calculate Gibbs Free Energy Thermal->Calculate_G Calculate_Gf Calculate ΔG°f using Atomization or Isodesmic Reactions Calculate_G->Calculate_Gf

Density Functional Theory Workflow for Thermodynamic Properties.

Step-by-Step Methodology:

  • Model Building:

    • Construct the 3D structure of the diamine molecule using molecular modeling software.

  • Computational Level Selection:

    • Choose an appropriate level of theory, which includes a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or higher). The choice will depend on the desired accuracy and available computational resources.

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Calculation of Gibbs Free Energy:

    • The Gibbs free energy (G) of the molecule is calculated by adding the thermal corrections to the electronic energy obtained from the optimization.

  • Calculation of Gibbs Free Energy of Formation (ΔG°f):

    • The ΔG°f is typically calculated using a theoretical reaction scheme, such as an atomization reaction or an isodesmic reaction, where the ΔG°f of the other species in the reaction are known experimentally. This helps to cancel out systematic errors in the calculations.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the thermodynamic stability of the rigid bicyclic diamine, 3,9-diazabicyclo[3.3.1]nonane, and its flexible acyclic counterparts. The key findings indicate that the bicyclic structure, while offering conformational rigidity that can be advantageous in certain applications, is thermodynamically less stable due to inherent ring and conformational strain. In contrast, acyclic diamines, particularly shorter ones, exhibit greater thermodynamic stability.

The choice between a rigid bicyclic scaffold and a flexible acyclic one is not straightforward and depends heavily on the specific application. For applications where pre-organization and a reduced entropic penalty upon binding are crucial, such as in the design of high-affinity ligands, the thermodynamic cost of the rigid scaffold may be outweighed by the gains in binding free energy. For applications where intrinsic stability and cost-effectiveness are paramount, acyclic diamines may be the preferred choice.

Future research should focus on obtaining experimental thermodynamic data for 3,9-diazabicyclo[3.3.1]nonane and other bicyclic diamines to validate and refine computational models. Furthermore, exploring the impact of substituents on the thermodynamic stability of these scaffolds will provide a more complete picture for rational molecular design.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties Search. Retrieved from [Link]

  • Parr Instrument Company. (n.d.). Oxygen Bomb Calorimeters. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc., Pittsburgh, PA.
  • Irikura, K. K. (1998). Chapter 5 - Computational Thermochemistry. In K. K. Irikura & D. J. Frurip (Eds.), Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics (pp. 402-421). American Chemical Society.
  • LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, spill mitigation, and disposal of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride . Executive Summary 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride (C...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, spill mitigation, and disposal of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride .

Executive Summary

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride (CAS: 30800-10-3) is a highly valuable bicyclic amine scaffold utilized extensively in neuropharmacological drug discovery[1][2]. While the dihydrochloride salt form significantly improves the bulk density and handling properties compared to its low-melting freebase counterpart[3], it introduces specific laboratory risks. Bicyclic amines can exhibit potent neurotoxicity by mimicking acetylcholine at nicotinic acetylcholine receptors (nAChRs)[4]. Furthermore, the bis-HCl salt is hygroscopic, potentially corrosive to metals, and generates highly toxic gases upon combustion[3][5].

This guide provides a self-validating, EPA-compliant framework for managing this compound from receipt to final destruction.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is the foundation of a robust safety protocol. The presence of two equivalents of hydrochloric acid per molecule means that aqueous solutions will be highly acidic, requiring careful pH monitoring to prevent incompatible reactions in mixed laboratory waste streams.

Table 1: Quantitative Chemical and Physical Properties

PropertyValue / DescriptionOperational Implication
CAS Number 30800-10-3[1]Unique identifier for SDS tracking.
Molecular Formula C₇H₁₆Cl₂N₂[1]High chlorine/nitrogen content dictates disposal method.
Molecular Weight 199.12 g/mol [1]Required for precise molarity calculations in assays.
Physical Form Off-white solid[1]Dust generation is a primary inhalation hazard.
Thermal Decomposition Generates HCl & NOx[5]Necessitates specialized incineration with scrubbers.
Solubility Soluble in water/polar solventsAqueous waste will be acidic; requires neutralization.

Operational Handling & Engineering Controls

Because bicyclic amines can act as potent central nervous system agents[2][4], preventing aerosolization and inhalation of the solid powder is the most critical operational directive.

HandlingWorkflow Start Receipt of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Weighing & Aliquoting (Avoid Dust Generation) Hood->Weighing Solution Aqueous/Organic Solubilization Weighing->Solution Storage Store under Inert Gas (Desiccated, 2-8°C) Weighing->Storage

Fig 1. Operational workflow for the safe handling and storage of bicyclic amine salts.

Step-by-Step Handling Methodology:
  • Personal Protective Equipment (PPE): Always don standard nitrile gloves, a fully buttoned lab coat, and tight-fitting safety goggles. If handling large bulk quantities where dust is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required[5].

  • Engineering Controls: Perform all weighing, transferring, and solubilization inside a certified Class II chemical fume hood or a localized exhaust ventilation system[5]. Never weigh this compound on an open benchtop.

  • Solubilization: When preparing stock solutions, add the solvent slowly down the side of the vial to prevent aerosolizing the powder.

  • Storage: Store the compound in a tightly sealed, non-metallic container to prevent HCl-induced corrosion[3]. Maintain at 2-8°C in a desiccator under an inert atmosphere (e.g., Argon) to prevent hygroscopic degradation.

Spill Response & Decontamination Methodology

A self-validating spill protocol ensures that any accidental release is contained without exposing personnel to neuroactive dust or corrosive residues.

Step-by-Step Spill Clean-Up:
  • Evacuation & Assessment: Immediately clear personnel from the immediate area. Assess whether the spill is a dry powder or a liquid solution.

  • Containment (Solid Spill): Do not sweep dry powder. Sweeping generates airborne particulates. Instead, gently cover the spill with damp absorbent pads or dampen the powder with a minimal mist of water to suppress dust[6].

  • Collection: Use non-sparking, plastic scoops to collect the dampened material. Transfer the slurry into a compatible, sealable hazardous waste container[6].

  • Decontamination: Wash the affected surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride salts. Verify the area is neutralized using pH indicator paper (target pH 7), followed by a thorough wipe-down with distilled water[6].

EPA-Compliant Waste Disposal Procedures

Under US EPA guidelines (40 CFR Part 261), 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride must be strictly managed as hazardous waste[5]. Because the molecule contains both nitrogen and chlorine, improper disposal or standard burning will yield highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[5].

DisposalPathway Waste Generate Chemical Waste (Solid or Liquid) Segregation Waste Segregation & pH Check Waste->Segregation SolidWaste Solid Waste (Contaminated PPE, Powders) Segregation->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic Solvents) Segregation->LiquidWaste Halogenated Halogenated Organic Waste (Due to HCl/Chlorine) SolidWaste->Halogenated LiquidWaste->Halogenated Incineration EPA-Approved Incineration (Afterburner & Scrubber) Halogenated->Incineration

Fig 2. EPA-compliant disposal pathway for halogenated nitrogenous chemical waste.

Step-by-Step Disposal Methodology:
  • Waste Segregation: Classify all waste containing this compound (including contaminated gloves and empty vials) as Halogenated Organic Waste . Never mix this waste with strong oxidizing agents, cyanides, or non-halogenated solvent streams[5].

  • Liquid Waste Neutralization: If the compound is dissolved in an aqueous solution, the resulting liquid will be acidic. Before adding it to a bulk halogenated waste carboy, carefully adjust the solution to pH 6–8 using 1M NaOH. Causality: Failing to neutralize the solution can acidify the bulk waste stream, potentially triggering the release of toxic gases from other incompatible chemicals in the carboy.

  • Labeling: Clearly label the waste container with: "Halogenated Organic Waste - Contains Bicyclic Amine Hydrochlorides (Toxic/Irritant)."

  • Destruction via Incineration: Transfer the sealed waste containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Ensure the disposal facility utilizes a chemical incinerator equipped with an afterburner (to ensure complete thermal destruction of the neuroactive bicyclic amine scaffold) and a wet scrubber system (to capture and neutralize the evolved HCl and NOx gases)[5].

References

  • ACS Publications. "Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form". Available at: [Link]

  • Wikipedia. "Anatoxin-a". Available at: [Link]

  • PubMed Central (PMC). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology". Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3,9-Diazabicyclo[3.3.1]nonane Dihydrochloride

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a culture of deep understanding regarding chemical safety. This guide provides essential, immediate safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a culture of deep understanding regarding chemical safety. This guide provides essential, immediate safety and logistical information for handling 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride, focusing on the causality behind each safety measure. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment: Understanding the "Why"

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound that demands careful handling due to its inherent hazardous properties. A thorough understanding of these hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of safe laboratory practice.[1]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Corrosive to metals1H290: May be corrosive to metals
Skin corrosion1BH314: Causes severe skin burns and eye damage
Serious eye damage1H314: Causes severe skin burns and eye damage
Short-term (acute) aquatic hazard3H412: Harmful to aquatic life with long lasting effects
Long-term (chronic) aquatic hazard3H412: Harmful to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet[1]

The signal word for this compound is "Danger" .[1] This immediately communicates the severity of the potential hazards. The primary dangers are its corrosivity to both skin and metals. The classification of "Skin corrosion, Category 1B" indicates that upon contact, this chemical can cause irreversible skin damage.[1][2][3] This is the driving factor for the stringent personal protective equipment (PPE) requirements outlined in the next section.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. For 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride, the following PPE is mandatory.[1]

  • Eye and Face Protection: Due to the severe risk of eye damage (Category 1), standard safety glasses are insufficient.[1] Chemical safety goggles are required. When there is a risk of splashing, a face shield must be worn in conjunction with goggles to protect the entire face.[1][4][5] This is a critical, non-negotiable measure to prevent permanent eye injury.[1][2][3]

  • Skin Protection:

    • Gloves: Given the high risk of severe skin burns, chemically resistant gloves are essential.[1][6] Nitrile or butyl rubber gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use.[6] Proper glove removal technique (without touching the outer surface) is crucial to avoid skin contact.[6]

    • Protective Clothing: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemically resistant apron or suit is necessary to protect underlying clothing and skin.[1][4][5] Contaminated clothing must be removed immediately and washed before reuse.[1][4]

  • Respiratory Protection: In situations where vapors or aerosols may be generated, such as when heating the substance or during spills, respiratory protection is required.[1] An appropriate respirator with a filter for organic vapors (such as a Type A filter) should be used.[1] This is based on the principle of preventing inhalation of the corrosive substance, which could lead to severe respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide is designed to minimize exposure and ensure a safe working environment.

3.1. Preparation and Weighing

  • Designated Area: Conduct all work with 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[2]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Weighing: If weighing the solid, do so in a location that minimizes the potential for dust generation. Use a draft shield if necessary. Avoid creating dust.[5]

3.2. Dissolving and Handling

  • Container Selection: Use containers made of non-metallic, corrosion-resistant materials.[1] The compound is corrosive to metals, so storage in such containers is crucial to maintain the integrity of both the container and the chemical.[1]

  • Solvent Addition: When dissolving, add the solid to the solvent slowly while stirring to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling the substance, even if gloves were worn.[1][4][6]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately flush the affected skin with plenty of water.[4] Remove all contaminated clothing.[1][2] Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][4] Seek immediate medical attention.[1][2]

  • Spill Response:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

Disposal Plan: Responsible Stewardship

Proper disposal of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride and its containers is an environmental and regulatory responsibility.

  • Waste Chemical: Dispose of the chemical through a licensed professional waste disposal service.[1][6] Do not allow the product to enter drains, as it is harmful to aquatic life.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[6] Do not reuse empty containers.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps and decision-making process for the safe handling of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride, from preparation to disposal.

Safe Handling Workflow for 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start assess_hazards Assess Hazards (Corrosive, Eye Damage) prep_start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe prep_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prep_area weigh Weigh Compound (Avoid Dust) prep_area->weigh Proceed to Handling dissolve Dissolve/Use in Reaction (Corrosion-Resistant Container) weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Procedure Complete dispose_waste Dispose of Waste (Licensed Disposal Service) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs evacuate_spill Evacuate Area spill->evacuate_spill contain_spill Contain Spill (Absorbent Material) spill->contain_spill dispose_spill Dispose of Spill Waste spill->dispose_spill exposure Exposure Occurs first_aid Administer First Aid (Flush Skin/Eyes) exposure->first_aid seek_medical Seek Immediate Medical Attention exposure->seek_medical

Caption: Safe Handling Workflow Diagram

By internalizing not just the "what" but the "why" of these safety protocols, you contribute to a safer and more effective research environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any work.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride. PubChem.
  • SAFETY DATA SHEET - MilliporeSigma. (2026, March 5).
  • 3-methyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride - NextSDS.
  • SAFETY DATA SHEET - Evonik. (2023, June 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Safety Data Sheet(SDS). (2023, November 2).
  • 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride — Chemical Substance Information.
  • MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 24).
  • 安全資料表.
  • SAFETY DATA SHEET - CymitQuimica. (2026, February 14).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 2
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
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